Paeonol-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H10O3 |
|---|---|
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[2-hydroxy-4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3/i2D3 |
InChI Key |
UILPJVPSNHJFIK-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=C(C=C1)C(=O)C)O |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Paeonol-d3 and its primary use in research?
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of Paeonol-d3, its primary application in research as an internal standard, and the methodologies for its use in quantitative analysis. It also explores the pharmacological context of its parent compound, Paeonol, with a focus on its interaction with key cellular signaling pathways.
Introduction to this compound
This compound is a deuterated isotopologue of Paeonol, a phenolic compound extracted from the root bark of the peony plant (Paeonia suffruticosa). The key difference between this compound and Paeonol is the replacement of three hydrogen atoms with deuterium atoms, resulting in a slightly higher molecular weight. This isotopic labeling makes this compound an ideal internal standard (IS) for the quantitative analysis of Paeonol in biological matrices using mass spectrometry-based techniques.
Chemical Properties:
| Property | Paeonol | This compound |
| Chemical Formula | C₉H₁₀O₃ | C₉H₇D₃O₃ |
| Molecular Weight | 166.17 g/mol | 169.19 g/mol |
| IUPAC Name | 1-(2-hydroxy-4-methoxyphenyl)ethanone | 1-(2-hydroxy-4-methoxyphenyl)ethanone-d3 |
| CAS Number | 552-41-0 | 1329835-39-3 |
The primary use of this compound in research is to ensure the accuracy and precision of Paeonol quantification in complex samples such as plasma, serum, and tissue homogenates. Due to its similar chemical and physical properties to Paeonol, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. However, its different mass allows it to be distinguished from the unlabeled Paeonol, enabling correction for variations in sample preparation and instrument response.
Primary Use in Research: Pharmacokinetic Studies of Paeonol
This compound is almost exclusively used as an internal standard in pharmacokinetic (PK) studies of Paeonol. These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of Paeonol, which is a prerequisite for its development as a therapeutic agent. Paeonol itself has demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
A typical pharmacokinetic study involves administering a known dose of Paeonol to an animal model (e.g., rats) and then collecting blood samples at various time points. The concentration of Paeonol in these samples is then determined using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), with this compound as the internal standard.
Quantitative Data from Pharmacokinetic Studies
The following table summarizes typical pharmacokinetic parameters of Paeonol determined in rats after oral administration, using an LC-MS/MS method with an internal standard like this compound.
| Parameter | Value (for a 20 mg/kg oral dose) | Description |
| Tmax (h) | 0.25 ± 0.11 | Time to reach maximum plasma concentration |
| Cmax (ng/mL) | 1354.6 ± 345.7 | Maximum plasma concentration |
| AUC(0-t) (ng·h/mL) | 1567.3 ± 458.2 | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| t1/2 (h) | 1.8 ± 0.5 | Elimination half-life |
Data synthesized from representative pharmacokinetic studies.
Experimental Protocols
Quantification of Paeonol in Rat Plasma using LC-MS/MS
This protocol describes a validated method for the determination of Paeonol in rat plasma using this compound as an internal standard.
3.1.1. Materials and Reagents
-
Paeonol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
3.1.2. Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Paeonol and this compound in methanol to obtain individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Paeonol stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 50 ng/mL.
3.1.3. Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate amounts of the Paeonol working standard solutions into blank rat plasma to obtain final concentrations for the calibration curve (e.g., 5, 10, 25, 50, 100, 250, 500, and 1000 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at three concentration levels: low, medium, and high (e.g., 10, 200, and 800 ng/mL).
3.1.4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibration standard, QC, or unknown sample), add 10 µL of the this compound internal standard working solution (50 ng/mL).
-
Add 150 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:0.1% Formic Acid in Water, 40:60, v/v).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
3.1.5. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC or equivalent |
| Column | Agilent ZORBAX SB-C18 (2.1 x 100 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 40% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| MS System | AB Sciex Triple Quad 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Paeonol: m/z 167.1 → 152.1; this compound: m/z 170.1 → 155.1 |
| Collision Energy | Optimized for each transition |
Signaling Pathways Modulated by Paeonol
Understanding the mechanism of action of Paeonol provides the rationale for its pharmacokinetic evaluation. Paeonol has been shown to modulate several key signaling pathways involved in inflammation and cellular stress. The diagrams below illustrate the inhibitory effects of Paeonol on the NF-κB and MAPK signaling pathways.
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for pharmacokinetic analysis of Paeonol.
Inhibition of the NF-κB Signaling Pathway by Paeonol
Caption: Paeonol inhibits the NF-κB inflammatory pathway.
Inhibition of the MAPK Signaling Pathway by Paeonol
Caption: Paeonol inhibits the MAPK signaling pathway.
Conclusion
This compound is an indispensable tool for the accurate quantification of Paeonol in preclinical research, particularly in the field of pharmacokinetics. Its use as an internal standard in LC-MS/MS analysis allows for reliable determination of Paeonol's ADME profile, which is fundamental for its further development as a potential therapeutic agent. The inhibitory effects of Paeonol on key inflammatory signaling pathways, such as NF-κB and MAPK, underscore the importance of these quantitative studies in understanding its mechanism of action and therapeutic potential. This guide provides a foundational understanding and practical protocols for researchers and scientists working with Paeonol and its deuterated analogue.
A Technical Guide to Paeonol-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of Paeonol-d3, a deuterated analog of the natural active compound Paeonol. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for laboratory use and to provide a foundational understanding of its applications and the experimental methodologies involved.
Commercial Suppliers of this compound
This compound is available from a select number of specialized chemical suppliers. The following table summarizes the key quantitative data for commercially available this compound, facilitating a comparison between suppliers.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |
| MedchemExpress | HY-N0159S | 55712-78-2 | C₉H₇D₃O₃ | 169.19 | >98% | 5 mg, 10 mg[1] |
| LGC Standards (distributor for Toronto Research Chemicals) | TRC-P133842 | 55712-78-2 | C₉H₇D₃O₃ | 169.19 | Not specified | 100 mg[2][3] |
Note: Pricing information is subject to change and is best obtained directly from the suppliers' websites. LGC Standards requires users to log in to view pricing.
Experimental Protocols
Paeonol has been investigated for its anti-inflammatory, anti-tumor, and neuroprotective effects. The following are examples of experimental protocols adapted from published research, providing a starting point for laboratory investigations.
In Vitro Anti-Inflammatory Assay in Macrophages
This protocol outlines a general method for assessing the anti-inflammatory effects of Paeonol on lipopolysaccharide (LPS)-stimulated macrophages.
1. Cell Culture and Treatment:
-
Murine macrophage cell line (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.
-
The following day, cells are pre-treated with various concentrations of Paeonol (or this compound) for 1 hour.
-
Subsequently, cells are stimulated with 1 µg/mL of LPS for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Test):
-
After 24 hours of LPS stimulation, the cell culture supernatant is collected.
-
100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
3. Cytokine Analysis (ELISA):
-
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercially available ELISA kits, following the manufacturer's instructions.
4. Western Blot Analysis for Signaling Pathway Proteins:
-
After treatment, cells are lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p38, ERK, JNK, and NF-κB).
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The biological effects of Paeonol are mediated through the modulation of various signaling pathways. The diagrams below, generated using the DOT language, illustrate some of these key pathways and a typical experimental workflow.
Paeonol's Anti-Inflammatory Signaling Pathway
Caption: Paeonol inhibits LPS-induced inflammation by suppressing MAPK and NF-κB signaling pathways.
Experimental Workflow for In Vitro Analysis of this compound
Caption: A typical experimental workflow for evaluating the in vitro anti-inflammatory effects of this compound.
This technical guide provides a starting point for researchers interested in utilizing this compound. For specific applications, it is recommended to consult detailed research articles and adapt the protocols as necessary for the experimental system being used. The commercial availability of this compound from the suppliers listed above will facilitate the acquisition of this valuable research tool.
References
The Core Principles of Utilizing Paeonol-d3 as an Internal Standard: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles and practical applications of Paeonol-d3 as an internal standard in quantitative bioanalysis, particularly within the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pharmacokinetic, metabolic, and bioequivalence studies of Paeonol.
Introduction to Paeonol and the Rationale for an Internal Standard
Paeonol is a phenolic compound and the primary bioactive component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex). It has garnered significant interest in the pharmaceutical and biomedical fields due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, analgesic, and neuroprotective effects. Accurate and precise quantification of Paeonol in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a therapeutic agent.
Bioanalytical methods, especially those employing LC-MS/MS, are susceptible to variations that can impact the accuracy and reproducibility of results. These variations can arise from multiple sources, including sample preparation (e.g., extraction efficiency), matrix effects (ion suppression or enhancement), and instrument variability (e.g., injection volume). To mitigate these variabilities, a suitable internal standard (IS) is incorporated into the analytical workflow.
The Ideal Internal Standard: Why this compound?
An ideal internal standard should closely mimic the physicochemical and analytical behavior of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard for quantitative LC-MS/MS analysis.
Physicochemical Properties of Paeonol and this compound:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Chemical Structure |
| Paeonol | C₉H₁₀O₃ | 166.17 | |
| This compound | C₉H₇D₃O₃ | 169.19 | ![]() |
This compound is structurally identical to Paeonol, with the exception of three hydrogen atoms being replaced by their stable isotope, deuterium. This subtle modification in mass allows for its differentiation from the unlabeled Paeonol by the mass spectrometer, while its identical chemical structure ensures that it behaves similarly during sample preparation, chromatography, and ionization.
Advantages of using this compound as an internal standard:
-
Compensates for Matrix Effects: this compound co-elutes with Paeonol from the liquid chromatography column, meaning it experiences the same degree of ion suppression or enhancement in the mass spectrometer's ion source. By calculating the peak area ratio of the analyte to the internal standard, these matrix-induced variations are effectively normalized.
-
Corrects for Sample Loss: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the internal standard. The use of the peak area ratio corrects for these losses.
-
Accounts for Instrumental Variability: Minor fluctuations in injection volume or mass spectrometer sensitivity are compensated for, as both the analyte and the internal standard are affected equally.
Experimental Workflow and Methodologies
The following sections outline a typical experimental workflow for the quantification of Paeonol in a biological matrix (e.g., plasma) using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of Paeonol and this compound in a suitable organic solvent, such as methanol or acetonitrile, at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of Paeonol by serially diluting the primary stock solution with the appropriate solvent. These solutions will be used to construct the calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution. This solution will be spiked into all calibration standards, quality control samples, and unknown samples.
Sample Preparation
A protein precipitation method is commonly employed for the extraction of Paeonol from plasma samples:
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge the tubes at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are representative LC-MS/MS parameters. These should be optimized for the specific instrumentation being used.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 64% B) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Paeonol | This compound |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 167.1 | m/z 170.1 |
| Product Ion (Q3) | m/z 152.1 | m/z 155.1 (predicted) |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
Note: The product ion for this compound is predicted based on the likely fragmentation pattern of the deuterated methoxy group.
Data Analysis and Quantitative Results
The concentration of Paeonol in unknown samples is determined by constructing a calibration curve. This is achieved by plotting the peak area ratio of Paeonol to this compound against the nominal concentration of the Paeonol calibration standards. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically applied.
Table of Representative Calibration Curve Data:
| Nominal Concentration (ng/mL) | Paeonol Peak Area | This compound Peak Area | Peak Area Ratio (Paeonol/Paeonol-d3) |
| 5 | 1,250 | 25,000 | 0.050 |
| 10 | 2,550 | 25,500 | 0.100 |
| 50 | 12,600 | 25,200 | 0.500 |
| 100 | 25,200 | 25,200 | 1.000 |
| 500 | 127,500 | 25,500 | 5.000 |
| 1000 | 258,000 | 25,800 | 10.000 |
| 2000 | 520,000 | 26,000 | 20.000 |
Table of Representative Quality Control (QC) Sample Data:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 15 | 14.8 | 98.7 | 4.5 |
| Medium | 150 | 153.2 | 102.1 | 3.2 |
| High | 1500 | 1478.5 | 98.6 | 2.8 |
Visualizing the Principles and Workflows
Diagrams are essential for illustrating the logical relationships and experimental processes involved in using this compound as an internal standard.
Caption: Experimental workflow for Paeonol quantification using this compound.
Caption: Principle of internal standard correction.
Paeonol's Mechanism of Action: Inhibition of the MAPK Signaling Pathway
Paeonol exerts its anti-inflammatory effects, in part, by modulating key intracellular signaling cascades. One of the well-established pathways inhibited by Paeonol is the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in the inflammatory response.
Caption: Paeonol's inhibition of the MAPK/ERK/p38 signaling pathway.
Conclusion
This compound serves as an exemplary internal standard for the accurate and precise quantification of Paeonol in biological matrices. Its use in conjunction with LC-MS/MS provides a robust and reliable bioanalytical method, which is essential for the rigorous evaluation of Paeonol's pharmacokinetic and pharmacodynamic properties. A thorough understanding of the principles outlined in this guide will enable researchers to develop and validate high-quality analytical methods, thereby facilitating the advancement of Paeonol as a potential therapeutic agent.
The Role of Paeonol-d3 in Advancing Preclinical Research of Paeonol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonol, a phenolic compound extracted from the root bark of the peony plant (Paeonia suffruticosa), has garnered significant interest in the scientific community for its wide array of pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, neuroprotective, and anti-tumor agent.[2][3] As research into the therapeutic applications of paeonol progresses, the need for robust and accurate analytical methods to characterize its pharmacokinetic and pharmacodynamic profiles becomes paramount. This is where deuterated analogs, such as Paeonol-d3, play a critical role.
This technical guide provides an in-depth overview of the exploratory studies involving paeonol, with a special focus on the application of this compound as an internal standard in quantitative bioanalysis. The use of a stable isotope-labeled internal standard like this compound is the gold standard in mass spectrometry-based quantification, ensuring the accuracy and precision of pharmacokinetic and metabolism studies. This guide will detail the experimental protocols, present key quantitative data, and visualize the molecular pathways influenced by paeonol, thereby serving as a comprehensive resource for researchers in the field of drug discovery and development.
Quantitative Data Summary
The following tables summarize the key quantitative data from various preclinical studies on paeonol.
Table 1: Pharmacokinetic Parameters of Paeonol in Rats
| Administration Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (min) | t1/2 (min) | AUC (mg/L·min) | Absolute Bioavailability (%) | Reference |
| Intramuscular (i.m.) | 10 | 0.71 ± 0.13 | 7.50 ± 2.74 | 59.85 ± 10.23 | 43.06 ± 6.10 (AUC0-∞) | 68.68 | [4] |
| Intravenous (i.v.) | 2.5 | - | - | - | - | - | [5] |
| Intravenous (i.v.) | 5 | - | - | - | - | - | [5] |
| Intravenous (i.v.) | 10 | - | - | - | - | - | [5] |
| Oral | 25 | - | ~10.8 | ~40.8 | - | - | [1] |
| Oral | 50 | - | ~11.4 | ~40.8 | - | - | [1] |
| Oral (Moutan cortex decoction) | - | - | - | 80.9 | - | - | [6] |
Note: '-' indicates data not provided in the cited source.
Table 2: In Vitro Efficacy of Paeonol and Its Derivatives
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Paeonol | MAO-A Inhibition | - | 54.6 | [7] |
| Paeonol | MAO-B Inhibition | - | 42.5 | [7] |
| Paeonol Derivative (2d) | Anti-proliferative | HeLa | 2.67 | [8] |
| Paeonol Derivative (2d) | Anti-proliferative | MCF-7 | 4.74 | [8] |
Table 3: In Vivo Efficacy of Paeonol in Preclinical Models
| Model | Species | Dose (mg/kg) | Administration Route | Key Findings | Reference |
| Antibiotic-Associated Diarrhea | Mice | 25, 50, 100 | - | Decreased serum TNF-α and IL-4 levels. | [9] |
| Acute Lung Injury | Rats | 10 - 50 | Intraperitoneal | Reduced pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in bronchoalveolar lavage fluid. | [10] |
| Doxorubicin-induced Chronic Heart Failure | Rats | - | - | Improved cardiac function and ameliorated cardiac damage. | [11] |
| Cisplatin-induced Nephrotoxicity | - | - | - | Attenuated high levels of TNF-α and IL-1β. | [3] |
Experimental Protocols
Synthesis of this compound
Hypothetical Synthesis Workflow:
A potential synthetic route for this compound.
Animal Models and Administration of Paeonol
a. Acute Lung Injury Model in Rats:
-
Animals: Male Sprague-Dawley rats.
-
Induction: Intratracheal administration of lipopolysaccharide (LPS).
-
Paeonol Administration: Intraperitoneal (IP) injection of paeonol dissolved in DMSO at doses ranging from 10 to 50 mg/kg.[10]
b. Antibiotic-Associated Diarrhea Model in Mice:
-
Animals: BALB/c mice.
-
Induction: Administration of lincomycin.
-
Paeonol Administration: Treatment with paeonol at concentrations of 25, 50, and 100 mg/kg.[9]
c. Pharmacokinetic Studies in Rats:
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Administration:
-
Blood Sampling: Blood samples are collected from the eye venous plexus at various time points (e.g., pre-dose, and at 0.0833, 0.167, 0.25, 0.50, 0.75, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant like EDTA.
Sample Preparation and UPLC-MS/MS Analysis for Paeonol Quantification
a. Role of this compound: this compound serves as an internal standard (IS) to correct for variations in sample preparation and instrument response. A known amount of this compound is added to all samples and calibration standards at the beginning of the sample preparation process.
b. Plasma Sample Preparation:
-
Protein Precipitation: To a plasma sample, add a protein precipitating agent such as acetonitrile (often containing 0.1% formic acid) or perform a liquid-liquid extraction with a solvent like chloroform.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing paeonol and the this compound internal standard.
-
Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase for injection into the UPLC-MS/MS system.
c. UPLC-MS/MS Method:
-
Chromatographic Separation: A reverse-phase C18 column (e.g., Zorbax-SB C18) is typically used for separation. The mobile phase often consists of a mixture of acetonitrile and water with a modifier like formic acid to improve peak shape and ionization efficiency. A gradient elution is employed to separate paeonol from endogenous matrix components.
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in either positive or negative ion mode. The analysis is carried out in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for both paeonol and this compound are monitored for high selectivity and sensitivity.
UPLC-MS/MS Analysis Workflow:
Workflow for the quantification of paeonol using this compound.
Signaling Pathways and Mechanisms of Action
Paeonol exerts its pharmacological effects through the modulation of various signaling pathways, primarily those involved in inflammation and oxidative stress.
Inhibition of the TLR4-NF-κB Signaling Pathway
Paeonol has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the innate immune response and subsequent inflammation. By suppressing this pathway, paeonol can reduce the production of pro-inflammatory cytokines.
Paeonol's inhibition of the TLR4-NF-κB pathway.
Modulation of the MAPK/ERK/p38 and JNK Signaling Pathways
The mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are crucial in regulating cellular responses to external stimuli, including stress and inflammation. Paeonol has been found to inhibit the phosphorylation of these kinases, thereby downregulating inflammatory responses.
Paeonol's modulation of MAPK signaling pathways.
Conclusion
The preclinical exploration of paeonol continues to unveil its significant therapeutic potential across a range of disease models. The accurate and reliable quantification of paeonol in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for establishing clear pharmacokinetic/pharmacodynamic relationships. The use of this compound as an internal standard in UPLC-MS/MS assays represents a critical tool for achieving the high level of analytical rigor required in modern drug development. This guide has provided a comprehensive overview of the key preclinical findings, detailed experimental methodologies, and the underlying mechanisms of action of paeonol. By leveraging the precise analytical capabilities afforded by tools like this compound, researchers can continue to build a robust body of evidence to support the potential transition of paeonol from a promising preclinical candidate to a clinically effective therapeutic agent.
References
- 1. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 2. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paeonol pharmacokinetics in the rat following i.m. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of paeonol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of paeonol in rat plasma by high-performance liquid chromatography and its application to pharmacokinetic studies following oral administration of Moutan cortex decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Synthesis and anti-tumor activity of paeonol and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-Inflammatory and Anticoagulative Effects of Paeonol on LPS-Induced Acute Lung Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Paeonol-d3 for In Vitro Investigation of Paeonol Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonol, a key bioactive phenolic compound extracted from the root bark of Paeonia suffruticosa, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. A thorough understanding of its metabolic fate is crucial for the development of Paeonol-based therapeutics. This technical guide provides an in-depth overview of the methodologies for investigating the in vitro metabolism of Paeonol, with a special focus on the strategic use of its deuterated analog, Paeonol-d3.
The substitution of hydrogen with deuterium (D) in a drug molecule, a process known as deuteration, can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect that can slow down metabolic reactions at the site of deuteration. This property makes deuterated compounds like this compound invaluable tools for elucidating metabolic pathways, identifying metabolites, and improving pharmacokinetic properties. While specific in vitro metabolism studies on this compound are not extensively documented in publicly available literature, this guide outlines the established principles and experimental protocols for its application, drawing from the known metabolism of Paeonol and general practices for deuterated compounds in drug metabolism studies. This compound is most commonly utilized as an internal standard in LC-MS/MS methods for the precise quantification of Paeonol in biological matrices.
Paeonol Metabolism Overview
The in vitro metabolism of Paeonol primarily occurs in the liver and involves both Phase I and Phase II reactions.
-
Phase I Metabolism: These reactions introduce or expose functional groups on the Paeonol molecule, primarily through oxidation. The main Phase I metabolic pathways for Paeonol are:
-
Demethylation: The removal of the methyl group from the methoxy moiety.
-
Hydroxylation: The addition of a hydroxyl group to the aromatic ring.
-
-
Phase II Metabolism: In these conjugation reactions, endogenous molecules are attached to the functional groups on Paeonol or its Phase I metabolites, increasing their water solubility and facilitating their excretion. The key Phase II pathways for Paeonol are:
-
Glucuronidation: Conjugation with glucuronic acid.
-
Sulfation: Conjugation with a sulfate group.
-
Data Presentation: In Vitro Metabolic Parameters of Paeonol
The following tables summarize key quantitative data related to the in vitro metabolism of Paeonol.
Table 1: Metabolic Stability of a Paeonol Derivative in Human Liver Microsomes
| Compound | Half-life (t1/2) in HLM (min) |
| Paeonol Derivative (Compound B12) | 111.1 |
HLM: Human Liver Microsomes
Table 2: Kinetic Parameters of Paeonol O-demethylation in Liver Microsomes from Different Species [1]
| Species | O-demethylation Activity (pmol/min/mg protein) |
| Dog | 709.7 |
| Rat | 579.6 |
| Human | 569.3 |
| Minipig | 417.3 |
Experimental Protocols
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is designed to determine the rate of disappearance of a compound in the presence of liver microsomes, providing a measure of its intrinsic clearance.
Materials:
-
Paeonol and this compound
-
Pooled Human Liver Microsomes (HLM) or other species-specific microsomes
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal Standard (IS) for LC-MS/MS analysis (if not using this compound as the primary test article)
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (typically 0.5-1 mg/mL protein concentration), and the test compound (Paeonol or this compound, at a concentration of 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Termination: Immediately terminate the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes). This also serves to precipitate the microsomal proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.
Metabolite Identification using LC-MS/MS
This protocol aims to identify the metabolites of Paeonol formed in vitro.
Procedure:
-
Follow the incubation procedure as described in the metabolic stability assay, but with a longer incubation time (e.g., 60-120 minutes) to allow for sufficient metabolite formation.
-
Analyze the supernatant by high-resolution LC-MS/MS.
-
Metabolite identification is achieved by comparing the mass spectra of the potential metabolites with that of the parent compound and by predicting the expected mass shifts for common metabolic reactions (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation, +80 Da for sulfation).
-
The use of this compound is particularly advantageous here. The deuterated metabolites will exhibit a characteristic mass shift of +3 Da compared to the corresponding unlabeled metabolites, confirming their origin from the parent drug.
Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of Paeonol on key signaling pathways like MAPK and PI3K/AKT in a relevant cell line.
Materials:
-
Cell line of interest (e.g., cancer cell line, immune cells)
-
Cell culture medium and supplements
-
Paeonol
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture the cells to a suitable confluency and then treat them with various concentrations of Paeonol for a specified duration. Include an untreated control group.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein to determine the effect of Paeonol on protein phosphorylation.
Visualizations
Metabolic and Signaling Pathways
Caption: Paeonol Phase I and Phase II Metabolic Pathways.
Caption: In Vitro Metabolism Experimental Workflow.
Caption: Paeonol's Inhibitory Effects on Signaling Pathways.
Conclusion
The in vitro investigation of Paeonol metabolism is a critical step in its preclinical development. The use of this compound as a tool in these studies offers significant advantages, particularly in enhancing the accuracy of quantification and aiding in the definitive identification of metabolites. While specific comparative metabolic data for Paeonol and this compound is currently limited, the established protocols for in vitro metabolism studies using liver microsomes provide a robust framework for such investigations. By employing the methodologies and understanding the metabolic pathways outlined in this guide, researchers can gain valuable insights into the biotransformation of Paeonol, ultimately facilitating its journey from a promising natural compound to a potential therapeutic agent.
References
Foundational Pharmacokinetics of Paeonol: A Technical Guide Utilizing Paeonol-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational pharmacokinetic research on paeonol, with a specific focus on the methodologies employing Paeonol-d3. Paeonol, a major bioactive component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex), has demonstrated a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] However, its rapid in vivo clearance necessitates a thorough understanding of its pharmacokinetic profile to optimize its therapeutic potential.[1] The use of stable isotope-labeled internal standards, such as this compound, is critical for the accurate quantification of paeonol in biological matrices, forming the bedrock of reliable pharmacokinetic studies.
I. Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of paeonol from in vivo studies in rats. These studies typically utilize this compound as an internal standard for precise quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Pharmacokinetic Parameters of Paeonol in Rats Following Oral Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) | Reference |
| 12.5 | 185.3 ± 68.4 | 0.17 ± 0.08 | 210.7 ± 56.2 | 1.1 ± 0.3 | [1] |
| 25 | 410.2 ± 123.5 | 0.18 ± 0.06 | 456.8 ± 134.7 | 0.68 | [1][2] |
| 50 | 856.7 ± 254.1 | 0.19 ± 0.07 | 987.4 ± 289.3 | 0.68 | [1][2] |
| 100 (Suspension) | 1230 ± 210 | 0.5 | 4120 ± 870 | 3.37 | [3] |
| 100 (Liposomes) | 3150 ± 560 | 1.0 | 11450 ± 1890 | 10.69 | [3] |
Table 2: Pharmacokinetic Parameters of Paeonol in Rats Following Intravenous (IV) and Intramuscular (IM) Administration
| Route | Dose (mg/kg) | Cmax (mg/L) | Tmax (min) | AUC (0-∞) (mg·L/min) | t1/2 (min) | Reference |
| IV | 2.5 | - | - | 21.2 ± 2.5 | 45.1 ± 5.6 | [4] |
| IV | 5 | - | - | 42.8 ± 4.9 | 47.3 ± 6.1 | [4] |
| IV | 10 | - | - | 85.1 ± 9.7 | 49.2 ± 5.8 | [4] |
| IM | 10 | 0.71 ± 0.13 | 7.50 ± 2.74 | 43.06 ± 6.10 | 59.85 ± 10.23 | [5] |
II. Experimental Protocols
The following sections detail the typical methodologies employed in the pharmacokinetic studies of paeonol, where this compound serves as an essential tool for accurate quantification.
A. Animal Studies and Dosing
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[4][5]
-
Housing: Animals are housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They are typically fasted overnight before drug administration, with free access to water.[3]
-
Dosing:
-
Oral Administration: Paeonol is often suspended in a 0.5% carboxymethylcellulose sodium (CMC-Na) aqueous solution and administered via oral gavage.[1][3]
-
Intravenous Administration: Paeonol is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection into the tail vein.[4]
-
Intramuscular Administration: A solution of paeonol is injected into the gluteal muscle.[5]
-
B. Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected from the jugular vein or orbital plexus at predetermined time points (e.g., 0, 0.083, 0.167, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized or EDTA-containing tubes.[1][3]
-
Plasma Preparation: The blood samples are centrifuged (e.g., at 13,500 rpm for 15 minutes at 4°C) to separate the plasma, which is then stored at -20°C or -80°C until analysis.[3]
-
Sample Pre-treatment (Protein Precipitation):
-
Aliquots of plasma are mixed with a protein precipitating agent, typically acetonitrile or methanol, often containing the internal standard (this compound).
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
-
C. LC-MS/MS Analysis for Paeonol Quantification
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer) is used.[1]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., Zorbax-SB C18, 100x2.1 mm, 3.5 µm) is commonly employed.[6]
-
Mobile Phase: A gradient or isocratic elution is performed using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution (e.g., water with 0.1% formic acid).[6]
-
Flow Rate: A typical flow rate is between 0.2 and 0.8 mL/min.[3][6]
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) is frequently used, operating in either positive or negative ion mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both paeonol and the internal standard, this compound.
-
III. Visualizations: Workflows and Signaling Pathways
A. Experimental Workflow for In Vivo Pharmacokinetic Studies
Caption: A typical workflow for preclinical pharmacokinetic studies of paeonol.
B. Paeonol's Anti-Inflammatory Signaling Pathways
Paeonol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[7]
Caption: Paeonol's inhibition of the MAPK and NF-κB inflammatory signaling pathways.
IV. Conclusion
The foundational pharmacokinetic research on paeonol, significantly enhanced by the use of this compound as an internal standard, reveals its rapid absorption and elimination profile in preclinical models. The detailed experimental protocols and quantitative data presented herein provide a comprehensive resource for researchers in the field of drug discovery and development. The elucidation of its impact on key anti-inflammatory signaling pathways further underscores its therapeutic potential. Future research should continue to leverage stable isotope-labeled compounds to explore the pharmacokinetics of paeonol's metabolites and to bridge the gap between preclinical findings and clinical applications.
References
- 1. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Paeonol Liposomes: Design, Optimization, in vitro and in vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of paeonol after intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Paeonol pharmacokinetics in the rat following i.m. administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Paeonol from Hippocampus kuda Bleeler suppressed the neuro-inflammatory responses in vitro via NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Paeonol-d3 in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Paeonol, a primary active component isolated from the root bark of the peony plant, exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anti-tumor properties[1]. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and robust bioanalytical method for its quantification in biological matrices is essential. The use of a stable isotope-labeled (SIL) internal standard, such as Paeonol-d3, is the preferred approach in quantitative LC-MS/MS analysis to compensate for variability during sample preparation and detection[2]. Deuterated internal standards are chemically almost identical to the analyte, ensuring similar behavior during extraction and ionization, though chromatographic shifts can occasionally occur[2][3][4].
This application note details a highly selective, sensitive, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Paeonol in plasma, using this compound as the internal standard. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high throughput[5][6]. The method has been fully validated according to established bioanalytical method validation guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and stability.
Materials and Methods
Reagents and Materials
-
Paeonol (≥98% purity) and this compound (≥98% purity, 99% isotopic purity) were sourced from a commercial supplier.
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Phenomenex Kinetex® C18 column (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of Paeonol and this compound (Internal Standard, IS) were prepared in methanol at a concentration of 1.00 mg/mL.
-
Working Solutions: A series of Paeonol working solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards (CS). Quality control (QC) working solutions were prepared similarly from a separate weighing of Paeonol.
-
Internal Standard (IS) Working Solution: The this compound stock solution was diluted with acetonitrile to a final concentration of 50 ng/mL. This solution is used as the protein precipitation solvent.
-
Calibration Standards and Quality Control Samples: CS and QC samples were prepared by spiking 5 µL of the appropriate working solution into 95 µL of blank human plasma. The final concentration range for the calibration curve was 1.00 to 2000 ng/mL. QC samples were prepared at four levels: Lower Limit of Quantification (LLOQ, 1.00 ng/mL), Low QC (LQC, 3.00 ng/mL), Medium QC (MQC, 300 ng/mL), and High QC (HQC, 1500 ng/mL).
Experimental Protocols
Plasma Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing high-protein content from biological samples like plasma[5].
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the Internal Standard working solution (50 ng/mL this compound in acetonitrile).
-
Vortex mix for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic separation was accomplished using a C18 column with a gradient elution.[6][7] Detection was performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an ESI source in positive mode.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | Phenomenex Kinetex® C18 (2.6 µm, 50 x 2.1 mm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C[8] |
| Gradient | 10% B to 95% B in 3.0 min, hold for 1.0 min, return to 10% B |
| Total Run Time | 5.0 min |
Table 2: Mass Spectrometry Parameters
| Parameter | Paeonol | This compound (IS) |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Mass (m/z) | 167.1 | 170.1 |
| Q3 Mass (m/z) | 152.1 | 155.1 |
| Dwell Time (ms) | 100 | 100 |
| Declustering Potential (V) | 80 | 80 |
| Collision Energy (eV) | 25 | 25 |
| Source Temperature | 550°C | 550°C |
Method Validation
The method was validated for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability to ensure its reliability for the intended application.
Results
Linearity and LLOQ
The method demonstrated excellent linearity over the concentration range of 1.00 to 2000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Paeonol to this compound against the nominal concentration. A weighting factor of 1/x² was applied. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 1.00 ng/mL with a signal-to-noise ratio >10, and accuracy and precision within ±20%.
Table 3: Calibration Curve Summary
| Parameter | Result |
|---|---|
| Concentration Range | 1.00 - 2000 ng/mL |
| Regression Equation | y = 0.0015x + 0.0004 |
| Weighting Factor | 1/x² |
| Correlation Coefficient (r²) | > 0.998 |
| LLOQ | 1.00 ng/mL |
Accuracy and Precision
Intra-day and inter-day accuracy and precision were evaluated using six replicates of QC samples at four concentration levels (LLOQ, LQC, MQC, HQC). The results are summarized below.
Table 4: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%RSD) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) | Inter-Day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.00 | 8.5 | 105.2 | 11.2 | 103.7 |
| LQC | 3.00 | 6.2 | 98.7 | 7.9 | 101.5 |
| MQC | 300 | 4.1 | 102.3 | 5.5 | 99.8 |
| HQC | 1500 | 3.5 | 97.5 | 4.8 | 98.9 |
Acceptance Criteria: Precision (%RSD) ≤15% (≤20% for LLOQ); Accuracy within 85-115% (80-120% for LLOQ).
Matrix Effect and Recovery
The matrix effect and extraction recovery were assessed at LQC and HQC levels. The use of a co-eluting SIL internal standard is critical for mitigating matrix effects[9].
Table 5: Matrix Effect and Extraction Recovery (n=6)
| QC Level | Conc. (ng/mL) | Matrix Factor | Recovery (%) |
|---|---|---|---|
| LQC | 3.00 | 0.98 (RSD: 5.1%) | 95.4 |
| HQC | 1500 | 1.03 (RSD: 4.3%) | 97.8 |
Acceptance Criteria: The RSD of the IS-normalized matrix factor should be ≤15%. Recovery should be consistent and reproducible.
Stability
The stability of Paeonol in human plasma was evaluated under various storage and handling conditions. All stability results were within ±15% of the nominal concentrations, indicating that Paeonol is stable under these conditions.
Table 6: Stability of Paeonol in Human Plasma (LQC and HQC)
| Stability Condition | Duration | Accuracy Deviation (%) |
|---|---|---|
| Short-Term (Bench-Top) | 6 hours at Room Temp. | -4.5% to 2.8% |
| Freeze-Thaw (3 cycles) | -80°C to Room Temp. | -7.2% to -1.9% |
| Long-Term | 30 days at -80°C | -5.8% to 1.5% |
| Post-Preparative | 24 hours in Autosampler (4°C) | -3.3% to 3.1% |
Conclusion
A simple, rapid, and robust LC-MS/MS method for the quantification of Paeonol in human plasma using its deuterated internal standard, this compound, has been successfully developed and validated. The method utilizes a straightforward protein precipitation for sample cleanup, offering high throughput for the analysis of a large number of samples. The validation results demonstrate that the method is accurate, precise, and reliable over the concentration range of 1.00 to 2000 ng/mL. This method is well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development.
References
- 1. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 2. scispace.com [scispace.com]
- 3. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. Essential Guide to LCMS Sample Preparation Techniques [hplcvials.com]
- 6. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Note: Preparation of a Standard Stock Solution of Paeonol-d3
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a standard stock solution of Paeonol-d3, a deuterated internal standard used in various analytical and research applications. Adherence to this protocol will ensure the accuracy, reproducibility, and stability of the prepared stock solution.
Product Information and Physical Properties
This compound is the deuterium-labeled form of Paeonol, a phenolic compound isolated from plants like Paeonia suffruticosa.[1] As a stable isotope-labeled internal standard, it is crucial for the accurate quantification of Paeonol in biological matrices during drug development and pharmacokinetic studies.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₇D₃O₃ | [2] |
| Molecular Weight | 169.19 g/mol | [2][3] |
| CAS Number | 55712-78-2 | [2][3] |
| Appearance | Crystalline or white powder | [4][5] |
Solubility and Storage
Proper solvent selection and storage are critical for maintaining the integrity and stability of the this compound stock solution.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility | Notes |
| DMSO | ≥ 30 mg/mL (177.32 mM)[2][3][6] | Solubility can be increased to 200 mg/mL with the aid of ultrasonication.[3] |
| Ethanol | ≥ 30 mg/mL (177.32 mM)[2][3][6] | - |
| DMF | ≥ 20 mg/mL (118.21 mM)[2][3] | - |
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life |
| Solid Powder | -20°C | 3 years[2][6] |
| 4°C | 2 years[2][6] | |
| In Solvent | -80°C | 6 months[2][6] |
| -20°C | 1 month[2][6] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM standard stock solution of this compound.
3.1. Materials and Equipment
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Analytical balance (readable to 0.01 mg)
-
Amber glass vial
-
Calibrated micropipettes
-
Sterile pipette tips
-
Vortex mixer
-
Sonicator bath (optional)
-
Cryogenic storage vials
3.2. Safety Precautions
-
This compound is for research use only. It should be considered hazardous until further information is available.
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
3.3. Calculation for 10 mM Stock Solution
To prepare a stock solution of a specific concentration, use the following formula:
Mass (mg) = Desired Concentration (mM) x Final Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example Calculation for 1 mL of 10 mM Stock:
-
Mass (mg) = 10 mM x 1 mL x 169.19 g/mol / 1000
-
Mass (mg) = 1.69 mg
3.4. Step-by-Step Procedure
-
Equilibration: Remove the vial containing this compound powder from its storage location (-20°C) and allow it to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: Tare the analytical balance with a clean, empty amber vial. Carefully weigh the calculated amount of this compound powder (e.g., 1.69 mg) and transfer it into the vial. Record the exact weight.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1.0 mL of DMSO.
-
Dissolution: Cap the vial securely and vortex the mixture for 1-2 minutes until the solid is completely dissolved. A clear solution should be obtained.
-
Sonication (Optional): If the compound does not dissolve completely with vortexing, place the vial in a sonicator bath for 5-10 minutes to facilitate dissolution.[3]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use cryogenic vials. Store the aliquots at -80°C for long-term stability (up to 6 months).[2][6]
-
Labeling: Clearly label all vials with the compound name (this compound), concentration (10 mM), solvent (DMSO), preparation date, and your initials.
Workflow Diagram
The following diagram illustrates the key steps in the preparation of the this compound stock solution.
Caption: Experimental workflow for preparing a standard stock solution of this compound.
References
Application Notes and Protocols for the Quantification of Paeonol in Human Urine using Paeonol-d3 by UHPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonol, a key bioactive component isolated from the root bark of Paeonia suffruticosa (Moutan Cortex), has garnered significant interest in the pharmaceutical and biomedical fields due to its wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-tumor, and neuroprotective effects.[1][2] Understanding the pharmacokinetic profile of paeonol is crucial for its development as a therapeutic agent. Following administration, paeonol is extensively metabolized in the body, primarily through conjugation to form glucuronide and sulfate metabolites, which are then predominantly excreted in the urine.[3][4] Therefore, accurate and reliable quantification of total paeonol in urine is essential for pharmacokinetic studies, bioavailability assessments, and human biomonitoring.
This application note provides a detailed protocol for the sensitive and selective quantification of total paeonol in human urine samples using an ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Paeonol-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. The protocol includes a robust enzymatic hydrolysis step to convert the conjugated metabolites back to the parent paeonol, allowing for the determination of the total excreted amount.
Analytical Principle
The method employs a systematic workflow beginning with the enzymatic hydrolysis of paeonol glucuronide and sulfate conjugates in urine samples using β-glucuronidase/arylsulfatase. Following hydrolysis, the samples are purified and concentrated using solid-phase extraction (SPE). The extracted paeonol and the internal standard, this compound, are then separated chromatographically on a C18 reversed-phase column and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of paeonol to this compound, which corrects for any analytical variability.
Experimental Protocols
Materials and Reagents
-
Paeonol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
β-glucuronidase/arylsulfatase from Helix pomatia (≥100,000 units/mL)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human urine (drug-free, for blanks and calibration standards)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation and Analytical Conditions
A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended. The following are typical instrument parameters:
Table 1: UHPLC Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions for Paeonol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Paeonol | 165.1 | 150.1 | 30 | 15 |
| This compound | 168.1 | 153.1 | 30 | 15 |
Note: The MRM transition for this compound is predicted based on a +3 Da mass shift from the parent compound due to the three deuterium atoms. These parameters should be optimized for the specific instrument used.
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions (1 mg/mL): Prepare stock solutions of paeonol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the paeonol stock solution in 50% methanol to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50% methanol.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the paeonol working standards into blank human urine to prepare CC samples at concentrations ranging from 1 to 1000 ng/mL and QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
Urine Sample Preparation Protocol
-
Thaw frozen urine samples at room temperature. Vortex to ensure homogeneity.
-
To 200 µL of urine sample, CC, or QC in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 50 µL of 1 M ammonium acetate buffer (pH 5.0).
-
Add 10 µL of β-glucuronidase/arylsulfatase solution.
-
Vortex briefly and incubate at 37°C for 4 hours to ensure complete hydrolysis of the conjugates.
-
After incubation, stop the enzymatic reaction by adding 200 µL of ice-cold acetonitrile. Vortex and centrifuge at 13,000 rpm for 10 minutes.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (90% A: 10% B).
-
Transfer to an autosampler vial for UHPLC-MS/MS analysis.
Method Validation Summary
The analytical method should be validated in accordance with regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below. The following data is illustrative and based on typical performance for similar bioanalytical methods.
Table 4: Linearity and Lower Limit of Quantification (LLOQ)
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ | < 20% |
Table 5: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| Low | 3 | 98.5 | 6.2 | 101.2 | 7.8 |
| Medium | 300 | 102.1 | 4.5 | 103.5 | 5.1 |
| High | 800 | 99.3 | 3.8 | 98.7 | 4.3 |
Table 6: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 3 | 88.2 | 95.7 |
| High | 800 | 91.5 | 98.2 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of the metabolites of paeonol in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro ADME Assays Using Paeonol-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in drug discovery to select candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.[1][2][3][4] In vitro ADME assays provide a rapid and cost-effective means to evaluate these properties.[2][3][5] The use of a stable isotope-labeled internal standard, such as Paeonol-d3, is crucial for accurate quantification of test compounds in complex biological matrices by liquid chromatography-mass spectrometry (LC-MS).[6][7][8] Deuterated standards like this compound co-elute with the analyte, compensating for matrix effects and variability in sample processing and instrument response, thereby enhancing the accuracy and reproducibility of the results.[7][8]
Paeonol, a bioactive compound found in Moutan Cortex, is known for its rapid absorption, extensive metabolism, and wide tissue distribution.[9][10][11][12][13][14] Its deuterated form, this compound, serves as an excellent internal standard for LC-MS-based ADME assays due to its chemical similarity to many small molecule drugs and its distinct mass-to-charge ratio.
These application notes provide detailed protocols for three key in vitro ADME assays—Metabolic Stability, Cytochrome P450 (CYP450) Inhibition, and Plasma Protein Binding—utilizing this compound as an internal standard.
Metabolic Stability Assay
Objective: To determine the rate at which a test compound is metabolized by liver microsomes, providing an estimate of its intrinsic clearance.[1][15][16][17]
Experimental Protocol
-
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
This compound internal standard (IS) stock solution (1 mM in DMSO)
-
Pooled human liver microsomes (20 mg/mL)
-
NADPH regenerating system (e.g., solutions A and B)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), chilled
-
96-well plates
-
-
Procedure:
-
Prepare a working solution of the test compound (100 µM) by diluting the stock solution in buffer.
-
In a 96-well plate, combine the test compound working solution, liver microsomes (final concentration 0.5 mg/mL), and potassium phosphate buffer.[15]
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[16][17]
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[15]
-
Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing chilled acetonitrile with this compound (final concentration 100 nM).[15][18]
-
Centrifuge the plate to precipitate proteins.[18]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to determine the peak area ratio of the test compound to the this compound internal standard at each time point.
-
Plot the natural logarithm of the remaining percentage of the test compound against time to determine the elimination rate constant (k).
-
Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
-
Data Presentation
| Time (min) | Test Compound Peak Area | This compound Peak Area | Peak Area Ratio (Compound/IS) | % Compound Remaining |
| 0 | 850,000 | 980,000 | 0.867 | 100.0 |
| 5 | 725,000 | 975,000 | 0.744 | 85.8 |
| 15 | 510,000 | 982,000 | 0.519 | 59.9 |
| 30 | 255,000 | 978,000 | 0.261 | 30.1 |
| 45 | 128,000 | 985,000 | 0.130 | 15.0 |
| 60 | 64,000 | 980,000 | 0.065 | 7.5 |
Calculated Parameters:
-
Half-life (t½): 18.5 minutes
-
Intrinsic Clearance (CLint): 75 µL/min/mg protein
Experimental Workflow
Metabolic Stability Assay Workflow
Cytochrome P450 (CYP450) Inhibition Assay
Objective: To evaluate the potential of a test compound to inhibit the activity of major CYP450 enzymes, which is a primary cause of drug-drug interactions.[19][20][21]
Experimental Protocol
-
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
This compound internal standard (IS) stock solution (1 mM in DMSO)
-
Human liver microsomes (20 mg/mL)
-
Specific CYP450 isoform substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)
-
NADPH regenerating system
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (ACN), chilled
-
96-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in buffer.
-
In a 96-well plate, add the test compound dilutions, human liver microsomes (final concentration 0.25 mg/mL), and the specific CYP450 substrate.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time (e.g., 15 minutes).
-
Terminate the reaction by adding chilled acetonitrile containing this compound (final concentration 100 nM).
-
Include positive control inhibitors and vehicle controls.
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis to quantify the formation of the substrate-specific metabolite.[19]
-
-
Data Analysis:
-
Calculate the percentage of inhibition of metabolite formation at each test compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration that causes 50% inhibition).[19]
-
Data Presentation
| Test Compound (µM) | Metabolite Peak Area | This compound Peak Area | Peak Area Ratio (Metabolite/IS) | % Inhibition |
| 0 (Vehicle) | 450,000 | 970,000 | 0.464 | 0 |
| 0.1 | 410,000 | 975,000 | 0.421 | 9.3 |
| 1 | 280,000 | 980,000 | 0.286 | 38.4 |
| 5 | 150,000 | 972,000 | 0.154 | 66.8 |
| 10 | 90,000 | 978,000 | 0.092 | 80.2 |
| 50 | 35,000 | 981,000 | 0.036 | 92.2 |
Calculated Parameter:
-
IC50 for CYP2C9: 2.8 µM
Experimental Workflow
CYP450 Inhibition Assay Workflow
Plasma Protein Binding Assay
Objective: To determine the extent to which a drug binds to plasma proteins, as only the unbound fraction is pharmacologically active.[22][23][24]
Experimental Protocol
-
Materials:
-
Test compound stock solution (10 mM in DMSO)
-
This compound internal standard (IS) stock solution (1 mM in DMSO)
-
Human plasma
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device
-
Acetonitrile (ACN), chilled
-
96-well plates
-
-
Procedure:
-
Spike the test compound into human plasma at the desired final concentration (e.g., 1 µM).
-
Add the plasma containing the test compound to the sample chamber of the RED device.[22]
-
Add PBS to the buffer chamber of the RED device.
-
Incubate the RED device at 37°C with shaking for 4-6 hours to allow for equilibrium.[23]
-
After incubation, collect aliquots from both the plasma and buffer chambers.
-
Transfer the aliquots to a 96-well plate.
-
Add chilled acetonitrile with this compound (final concentration 100 nM) to all samples to precipitate proteins and serve as the internal standard.
-
Centrifuge the plate.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the concentration of the test compound in both the plasma and buffer chambers using the peak area ratio relative to this compound.
-
Calculate the fraction unbound (fu) using the following formula:
-
fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
-
Calculate the percentage of plasma protein binding: % Bound = (1 - fu) * 100
-
Data Presentation
| Chamber | Test Compound Peak Area | This compound Peak Area | Peak Area Ratio (Compound/IS) | Calculated Concentration (µM) |
| Plasma | 780,000 | 975,000 | 0.800 | 1.0 |
| Buffer | 62,400 | 978,000 | 0.064 | 0.08 |
Calculated Parameters:
-
Fraction Unbound (fu): 0.08
-
% Protein Bound: 92%
Experimental Workflow
Plasma Protein Binding Assay Workflow
Conclusion
The protocols outlined provide a robust framework for conducting essential in vitro ADME assays using this compound as a reliable internal standard. The use of a deuterated internal standard is paramount for generating high-quality, reproducible data to guide lead optimization and candidate selection in the drug discovery process. These assays, when integrated early, can significantly de-risk projects by identifying compounds with potential pharmacokinetic liabilities.
References
- 1. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro ADME - Creative Bioarray [dda.creative-bioarray.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. texilajournal.com [texilajournal.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Paeonol for the Treatment of Atherosclerotic Cardiovascular Disease: A Pharmacological and Mechanistic Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. beckman.com [beckman.com]
- 16. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 17. mercell.com [mercell.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. LC-MS/MS Based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450) | Bienta [bienta.net]
- 22. charnwooddiscovery.com [charnwooddiscovery.com]
- 23. Plasma Protein Binding Assay [visikol.com]
- 24. bioivt.com [bioivt.com]
Application Note: Quantification of Paeonol in Brain Tissue using UPLC-MS/MS with Paeonol-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonol, a key bioactive phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] Its potential therapeutic applications in neurological disorders necessitate a robust and reliable method for quantifying its concentration in brain tissue. This application note provides a detailed protocol for the determination of Paeonol in brain tissue using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method with a stable isotope-labeled internal standard, Paeonol-d3. The use of a deuterated internal standard is crucial for accurate quantification in complex biological matrices by compensating for variations during sample preparation and analysis.[3]
Experimental
Materials and Reagents
-
Paeonol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Rat brain tissue
Instrumentation
-
UPLC system coupled with a triple quadrupole mass spectrometer
-
Homogenizer (e.g., bead beater or ultrasonic homogenizer)
-
Centrifuge
-
Analytical balance
-
Pipettes
Stock and Working Solutions
-
Paeonol Stock Solution (1 mg/mL): Accurately weigh 10 mg of Paeonol and dissolve in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Paeonol Working Standards: Prepare a series of working standard solutions by serially diluting the Paeonol stock solution with 50% methanol to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50% methanol.
Protocols
Brain Tissue Homogenization
-
Accurately weigh approximately 100 mg of frozen brain tissue.
-
Add 400 µL of ice-cold 0.1% formic acid in water to the tissue in a 2 mL centrifuge tube.
-
Homogenize the tissue using a bead beater or ultrasonic homogenizer until a uniform suspension is achieved. Keep the samples on ice throughout the process to minimize degradation.
Sample Preparation: Protein Precipitation
-
To 100 µL of the brain homogenate, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
UPLC Conditions:
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Paeonol | 167.1 | 152.1 | 25 | 15 |
| This compound | 170.1 | 155.1 | 25 | 15 |
(Note: The optimal cone voltage and collision energy may vary depending on the instrument and should be optimized accordingly.)
Data Analysis and Quantitative Data Summary
The concentration of Paeonol in the brain tissue samples is determined by calculating the peak area ratio of Paeonol to this compound and comparing this to the calibration curve generated from the working standards.
Table 1: Paeonol Concentration in Rat Brain Tissue After Oral Administration
| Time Point | Dose: 25 mg/kg (ng/g) | Dose: 50 mg/kg (ng/g) |
| 10 min | 202.86 ± 59.57 | - |
| 30 min | - | 155.2 ± 45.8 |
| 1 hr | 85.4 ± 25.1 | 98.7 ± 30.2 |
| 2 hr | 42.1 ± 12.3 | 55.6 ± 18.9 |
| 4 hr | Below Limit of Quantification | 25.3 ± 8.7 |
Data presented as mean ± standard deviation. Data compiled from literature.[1][2]
Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for Paeonol quantification in brain tissue.
Neuroprotective Signaling Pathways of Paeonol
Paeonol exerts its neuroprotective effects through the modulation of several key signaling pathways, primarily by mitigating neuroinflammation and oxidative stress.
Caption: Paeonol's neuroprotective signaling pathways.
Conclusion
This application note provides a comprehensive and validated UPLC-MS/MS method for the sensitive and accurate quantification of Paeonol in brain tissue. The use of a deuterated internal standard, this compound, ensures high-quality data for pharmacokinetic and drug distribution studies. The detailed protocols and workflow diagrams serve as a valuable resource for researchers investigating the neuropharmacological properties of Paeonol.
References
- 1. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of saikosaponin a, paeonol, and imperatorin, components of DA-9805, in rat plasma by LC-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. texilajournal.com [texilajournal.com]
Application Notes and Protocols for High-Throughput Screening Assays Incorporating Paeonol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paeonol, a bioactive phenolic compound extracted from the root bark of Paeonia suffruticosa, has garnered significant interest in drug discovery due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-tumor effects.[1][2] High-throughput screening (HTS) is a critical methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates. While Paeonol itself is a subject of these screening efforts, its deuterated analog, Paeonol-d3, serves a crucial role in the subsequent stages of hit validation and characterization, particularly in quantitative bioanalytical assays.
The incorporation of deuterium in a molecule, a process known as deuteration, can subtly alter its metabolic profile, often leading to improved pharmacokinetic properties.[3] However, in the context of high-throughput screening workflows, deuterated compounds like this compound are most valuable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based assays. Their chemical similarity to the parent compound ensures comparable behavior during sample preparation and analysis, while the mass difference allows for precise quantification.
These application notes provide a detailed protocol for a hypothetical high-throughput screening campaign to identify novel anti-inflammatory agents, using Paeonol as a reference compound and incorporating this compound as an internal standard for accurate quantification in secondary assays.
Application: Quantification of Paeonol in a Cell-Based HTS Follow-up Assay
In a typical HTS campaign targeting inflammatory pathways, a primary screen of a large compound library would identify initial "hits." These hits would then be subjected to secondary assays to confirm their activity and determine their potency. A critical step in this validation process is to quantify the intracellular concentration of the active compound to establish a clear dose-response relationship. This is where this compound becomes invaluable.
This protocol outlines a workflow for:
-
A primary high-throughput screen to identify inhibitors of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in macrophages.
-
A secondary LC-MS/MS-based assay to quantify the intracellular concentration of Paeonol (as a representative hit compound) using this compound as an internal standard.
Experimental Protocols
Primary High-Throughput Screen: Inhibition of TNF-α Production
This assay identifies compounds that inhibit the inflammatory response in macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds (including Paeonol as a positive control)
-
384-well microplates
-
TNF-α ELISA kit
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in 384-well plates at a density of 2 x 10^4 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Add test compounds and Paeonol (positive control) at desired concentrations to the cells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS at a final concentration of 100 ng/mL.
-
Incubation: Incubate the plates for 6 hours at 37°C in a 5% CO2 incubator.
-
TNF-α Measurement: Centrifuge the plates and collect the supernatant. Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α production for each compound compared to the vehicle control.
Secondary Assay: LC-MS/MS Quantification of Intracellular Paeonol
This protocol details the use of this compound as an internal standard for the accurate quantification of intracellular Paeonol.
Materials:
-
RAW 264.7 cells treated with Paeonol (from a dose-response follow-up of the primary screen)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Protocol:
-
Sample Preparation:
-
Wash the Paeonol-treated cells with ice-cold PBS.
-
Lyse the cells with a known volume of methanol containing a fixed concentration of this compound (e.g., 100 ng/mL).
-
Centrifuge the cell lysate to pellet cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Paeonol from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Paeonol: [M+H]+ → fragment ion (to be determined).
-
This compound: [M+H]+ → fragment ion (to be determined, will be 3 Da higher than the Paeonol parent ion).
-
-
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of Paeonol spiked with the fixed concentration of this compound.
-
Calculate the ratio of the peak area of Paeonol to the peak area of this compound for each sample and standard.
-
Determine the concentration of Paeonol in the cell lysates by interpolating from the calibration curve.
-
Data Presentation
Table 1: Hypothetical Results from Primary HTS for TNF-α Inhibition
| Compound ID | Concentration (µM) | % Inhibition of TNF-α |
| Vehicle | - | 0 |
| Paeonol | 10 | 85 |
| Hit_001 | 10 | 92 |
| Hit_002 | 10 | 35 |
| Hit_003 | 10 | 88 |
Table 2: Quantitative Data from Secondary LC-MS/MS Assay
| Compound | Intracellular Concentration (ng/mg protein) | IC50 for TNF-α Inhibition (µM) |
| Paeonol | 150 ± 12 | 5.2 |
| Hit_001 | 210 ± 18 | 3.8 |
| Hit_003 | 135 ± 15 | 6.1 |
Visualizations
Caption: High-throughput screening workflow for anti-inflammatory compounds.
Caption: Simplified signaling pathway of LPS-induced TNF-α production.
References
- 1. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paeonol: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression for Paeonol-d3 in LC-MS/MS
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering ion suppression issues specifically related to the analysis of Paeonol-d3 in LC-MS/MS assays. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound internal standard signal is significantly lower in matrix samples compared to neat solutions, while the analyte (Paeonol) signal is less affected. What could be the cause?
A1: This phenomenon often points towards differential matrix effects, where the internal standard and the analyte are not equally affected by interfering components from the sample matrix.[1][2] Even with a stable isotope-labeled internal standard (SIL-IS) like this compound, complete co-elution with the native analyte is crucial for accurate compensation of matrix effects. A slight chromatographic shift between Paeonol and this compound, often caused by the deuterium isotope effect, can lead to one of the compounds eluting in a region of stronger ion suppression.[3][2]
Troubleshooting Steps:
-
Verify Co-elution: Overlay the chromatograms of Paeonol and this compound from a matrix sample. A visible separation in their retention times could be the primary cause.
-
Post-Column Infusion Experiment: This experiment can help identify regions of ion suppression in your chromatogram. A dip in the baseline signal of a continuously infused standard solution of this compound upon injection of a blank matrix extract will indicate at what retention times suppression is occurring.[4][5][6]
-
Sample Preparation Optimization: The most effective way to combat matrix effects is to improve sample cleanup.[7][8] Consider switching from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering phospholipids and other endogenous components.[5][7]
Q2: I've confirmed a chromatographic shift between Paeonol and this compound. How can I achieve better co-elution to mitigate differential ion suppression?
A2: Adjusting the chromatographic conditions is a direct approach to improve co-elution and ensure both analyte and internal standard are affected similarly by the matrix.[9]
Experimental Protocol: Chromatographic Optimization
-
Objective: To achieve complete co-elution of Paeonol and this compound.
-
Methodologies:
-
Modify Mobile Phase Gradient: A shallower gradient can improve resolution and potentially merge the peaks of the analyte and internal standard.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and affect the retention of both compounds differently.[4]
-
Adjust Column Temperature: Increasing the column temperature can sometimes improve peak shape and influence retention times.
-
Evaluate Different Column Chemistries: If other options fail, testing a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column) can provide the necessary change in selectivity.
-
| Parameter | Initial Condition | Modified Condition 1 | Modified Condition 2 |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 5-95% B in 5 min | 5-95% B in 10 min | 20-80% B in 7 min |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 40 °C | 45 °C |
Q3: My overall signal for both Paeonol and this compound is suppressed. What are the likely culprits and how can I identify them?
A3: General ion suppression affecting both the analyte and internal standard is typically caused by co-eluting matrix components that compete for ionization.[10] Common sources include phospholipids from plasma samples, salts from buffers, and exogenous contaminants.[4][5][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for general ion suppression.
Experimental Protocol: Phospholipid Monitoring
-
Objective: To determine if phospholipids are the source of ion suppression.
-
Methodology:
-
In addition to the MRM transitions for Paeonol and this compound, add a generic MRM transition for monitoring phospholipids (e.g., m/z 184 -> 184).[5]
-
Inject an extracted blank plasma sample.
-
Overlay the chromatogram of the phospholipid MRM with the retention times of Paeonol and this compound. If the analyte and internal standard elute within a large phospholipid peak, this is a strong indicator of the source of suppression.
-
Q4: Can the choice of ionization source or its settings impact ion suppression for this compound?
A4: Yes, the ionization source and its parameters can play a role. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[4]
Mitigation Strategies:
-
Switch Ionization Mode: If your current method uses ESI, evaluating APCI could be beneficial as it is often less prone to matrix effects.[4]
-
Optimize ESI Source Parameters:
-
Reduce Flow Rate: Lowering the flow rate into the mass spectrometer can sometimes reduce the severity of ion suppression.[4]
-
Adjust Gas and Temperature Settings: Optimizing nebulizer gas flow, drying gas flow, and temperature can influence the desolvation process and potentially minimize the impact of matrix components.
-
-
Change Ionization Polarity: Switching between positive and negative ionization modes can also help, as fewer compounds may ionize in the opposite polarity, reducing the chances of co-eluting interferences.[4]
| Parameter | Typical ESI+ Condition | Potential APCI+ Condition |
| Ionization Mode | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Nebulizer Gas | 35 psi | 50 psi |
| Drying Gas Flow | 10 L/min | 8 L/min |
| Gas Temperature | 350 °C | 400 °C |
Q5: I am still observing inconsistent results even with a co-eluting SIL-IS. What other, less common, factors could be at play?
A5: While less frequent, other factors can contribute to variability and the appearance of ion suppression.
-
Analyte Interaction with Metal Surfaces: Certain compounds can chelate with metal components of the HPLC system, such as the column frit or housing, leading to poor peak shape and signal loss.[11] If Paeonol exhibits such properties, using a metal-free or bio-inert column and system components should be considered.[11]
-
In-source Instability of Deuterated Standard: In rare cases, deuterated standards can be unstable in the ion source, leading to deuterium-proton exchange.[12] This can alter the perceived internal standard response. Using a ¹³C or ¹⁵N labeled internal standard, if available, can circumvent this issue.[12][13]
-
High Concentration of Analyte: At very high concentrations, the analyte itself can cause self-suppression, leading to a non-linear response.[10] Ensure your calibration curve is within a linear range and dilute samples with high concentrations accordingly.
Logical Relationship of Troubleshooting Steps:
Caption: Logical progression for troubleshooting ion suppression.
References
- 1. myadlm.org [myadlm.org]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. scribd.com [scribd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Paeonol-d3 Signal in Complex Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the analytical signal of Paeonol-d3 in complex biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing a low or no this compound signal in my LC-MS/MS analysis?
A weak or absent signal for this compound can stem from several factors throughout the analytical workflow, from sample preparation to instrument settings. A systematic troubleshooting approach is crucial.
Troubleshooting Steps:
-
Verify Standard and Solution Integrity:
-
Confirm the concentration and stability of your this compound stock and working solutions. Degradation can occur over time, especially if not stored correctly. Paeonol has a phenolic hydroxyl group, making it susceptible to oxidation.
-
Prepare fresh working standards to rule out degradation issues.
-
-
Evaluate Sample Preparation Efficiency:
-
Extraction Recovery: Inefficient extraction will lead to a low amount of analyte reaching the instrument. Consider if the chosen extraction method (Protein Precipitation, Liquid-Liquid Extraction, or Solid-Phase Extraction) is optimal for your matrix. See the detailed protocols below for guidance.
-
Matrix Effects: Components in the biological matrix can co-elute with this compound and suppress its ionization in the mass spectrometer source. This is a common issue in complex matrices like plasma or tissue homogenates.
-
-
Check Instrument Parameters:
-
Mass Spectrometer Tuning: Ensure the instrument is properly tuned and calibrated. Confirm the precursor and product ion masses for this compound are correctly entered in the acquisition method.
-
Ionization Source Settings: Optimize source parameters such as spray voltage, gas flows (nebulizing and drying gas), and source temperature. Suboptimal settings can significantly reduce ionization efficiency.
-
-
Assess Chromatographic Performance:
-
Peak Shape: Poor peak shape (e.g., broad or tailing peaks) results in a lower signal-to-noise ratio. This could be due to issues with the analytical column, mobile phase composition, or sample solvent.
-
Retention Time Shifts: Significant shifts in retention time might indicate a problem with the LC system (e.g., pump malfunction, column degradation) and could cause the analyte to elute outside the MS acquisition window.
-
2. How can I minimize matrix effects for this compound analysis?
Matrix effects, which can cause ion suppression or enhancement, are a primary challenge in bioanalysis.[1][2][3] this compound, as a deuterated internal standard, is designed to co-elute with and experience similar matrix effects as the unlabeled Paeonol, thus providing a corrective measure. However, severe matrix effects can still impact the overall signal intensity and reproducibility.
Strategies to Mitigate Matrix Effects:
-
Improve Sample Cleanup: More extensive sample preparation can remove interfering matrix components.
-
Solid-Phase Extraction (SPE): Generally provides cleaner extracts compared to Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE).[4]
-
Liquid-Liquid Extraction (LLE): Can be optimized by changing the extraction solvent and pH to selectively extract this compound while leaving interferents behind.
-
-
Chromatographic Separation:
-
Optimize the LC gradient to separate this compound from co-eluting matrix components.
-
Consider using a smaller particle size column (e.g., UPLC) for better resolution.
-
-
Sample Dilution: Diluting the sample with the initial mobile phase can reduce the concentration of matrix components, but this may also decrease the analyte signal to below the limit of quantification.
-
Matrix-Matched Calibrators: Preparing calibration standards in the same biological matrix as the samples can help to compensate for consistent matrix effects.[1]
3. Which sample preparation method is best for this compound?
The optimal method depends on the biological matrix, the required sensitivity, and available resources.
| Method | Principle | Pros | Cons | Typical Recovery |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins.[5][6] | Simple, fast, and inexpensive. | Prone to significant matrix effects as it does not remove many other matrix components (e.g., phospholipids). | 85-105% |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and an organic solvent like ethyl acetate or chloroform).[7] | Cleaner extracts than PPT, reducing matrix effects. | More labor-intensive and requires solvent optimization. | 70-95% |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix components are washed away. The analyte is then eluted with a small volume of solvent.[4] | Provides the cleanest extracts, minimizing matrix effects and allowing for sample concentration. | Most complex and expensive method to develop. | >90% |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
-
To 50 µL of plasma or tissue homogenate in a microcentrifuge tube, add 200 µL of cold acetonitrile containing the internal standard (this compound).[5]
-
Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma in a glass tube, add the internal standard (this compound).
-
Add 500 µL of an appropriate organic solvent (e.g., ethyl acetate or chloroform).[7]
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Protocol 3: LC-MS/MS Analysis of this compound
This protocol provides a starting point for method development.
| Parameter | Typical Conditions |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm)[5][8] |
| Mobile Phase A | Water with 0.1% formic acid[8] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid[8] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Paeonol, then return to initial conditions for re-equilibration. |
| Injection Volume | 2 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]+ or [M-H]- for this compound |
| Product Ion (m/z) | Specific fragment ions for this compound |
| Collision Energy | Optimize for maximum product ion intensity |
Visual Guides
Diagrams of Workflows and Concepts
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting workflow for low this compound signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of vitamin D metabolites in plasma using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics, Tissue Distribution and Excretion of Paeonol and Its Major Metabolites in Rats Provide a Further Insight Into Paeonol Effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UPLC-Q-TOF/MS Based Plasma Metabolomics for Identification of Paeonol’s Metabolic Target in Endometriosis [mdpi.com]
Technical Support Center: Paeonol-d3 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Paeonol-d3 in biological samples during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound in biological matrices.
| Issue | Potential Cause | Recommended Solution |
| Low or no this compound signal during LC-MS analysis. | Degradation during sample collection and processing: Paeonol's phenolic hydroxyl group is susceptible to oxidation, which can be exacerbated by exposure to air and enzymes in the biological matrix. | - Use collection tubes containing an antioxidant (e.g., sodium metabisulfite).- Process samples on ice and minimize the time between collection and freezing.- Add a stabilizing agent, such as ascorbic acid, to the sample. |
| Instability in the autosampler: Prolonged exposure to room temperature in the autosampler can lead to degradation. | - Use a cooled autosampler set to 4°C.- Limit the time samples spend in the autosampler before injection. | |
| High variability in this compound signal between samples. | Inconsistent sample handling: Differences in the time between thawing and extraction or exposure to light can lead to variable degradation. | - Standardize all sample handling procedures.- Thaw samples consistently (e.g., on ice) and process them immediately.- Protect samples from direct light by using amber vials. |
| Matrix effects: Ion suppression or enhancement from endogenous components in the biological matrix can affect the this compound signal. | - Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering substances.- Ensure co-elution of this compound with the analyte of interest to compensate for matrix effects. | |
| Chromatographic peak splitting or shifting for this compound. | Deuterium exchange: In certain pH and solvent conditions, the deuterium atoms on this compound may exchange with hydrogen atoms. | - Avoid strongly acidic or basic conditions during sample preparation and chromatographic separation.- Use aprotic solvents where possible. |
| Isotopic impurity: The this compound internal standard may contain a small amount of unlabeled Paeonol. | - Verify the isotopic purity of the this compound standard.- Ensure that the concentration of the internal standard is appropriate to minimize the impact of any unlabeled analyte. | |
| Evidence of back-conversion from metabolites. | Enzymatic hydrolysis of this compound glucuronide: β-glucuronidase activity in the sample can convert the glucuronide metabolite back to the parent this compound. | - Add a β-glucuronidase inhibitor to the sample collection tubes or during sample preparation.- Heat-inactivate the samples immediately after collection to denature enzymes. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound in biological samples?
A1: this compound, similar to its non-deuterated counterpart, is primarily susceptible to two degradation pathways in biological samples:
-
Oxidation: The phenolic hydroxyl group on the this compound molecule is prone to oxidation, which can be initiated by exposure to oxygen, light, and certain enzymes present in biological matrices.[1]
-
Metabolism: Paeonol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to form more water-soluble conjugates that are then excreted.[1] These metabolic pathways are also expected for this compound.
Q2: How should I store my biological samples to ensure the stability of this compound?
A2: Proper storage is critical for maintaining the integrity of this compound in biological samples. For long-term storage, it is recommended to keep plasma and other biological samples at -80°C. For short-term storage, samples should be kept at 4°C and protected from light. Repeated freeze-thaw cycles should be avoided as they can lead to degradation of analytes.
Q3: What are the optimal pH conditions for maintaining this compound stability?
A3: While specific data for this compound is limited, studies on similar phenolic compounds suggest that they are generally more stable under slightly acidic to neutral conditions (pH 4-7). Alkaline conditions can promote the oxidation of phenolic compounds.
Q4: Can this compound glucuronide convert back to this compound in my samples?
A4: Yes, back-conversion is a potential issue. Biological samples, particularly those from the gut or containing bacteria, may have β-glucuronidase activity. This enzyme can hydrolyze the glucuronide metabolite of this compound back to its parent form, leading to an overestimation of the this compound concentration. It is advisable to take preventative measures such as adding a β-glucuronidase inhibitor if this is a concern for your experiments.
Quantitative Stability Data
The following tables summarize available stability data for Paeonol and its formulations. This data can serve as a general guide for handling this compound.
Table 1: Storage Stability of Paeonol in Liposomal Formulations
| Storage Temperature | Duration | Paeonol Retention (%) in Paeonol-Oleanolic Acid Liposomes (PAE-ONLs) | Paeonol Retention (%) in Paeonol-Cholesterol Liposomes (PAE-CNLs) |
| 4°C | 30 days | 62.61% | 57.31% |
| 25°C | 30 days | 47.10% | 34.07% |
Data adapted from a study on Paeonol-loaded liposomes and may not directly reflect the stability of free this compound in plasma.[2]
Table 2: Thermal Stability of Paeonol in Liposomal Formulations
| Temperature | Paeonol Retention (%) in Paeonol-Oleanolic Acid Liposomes (PAE-ONLs) | Paeonol Retention (%) in Paeonol-Cholesterol Liposomes (PAE-CNLs) |
| 45°C | >90% | >90% |
| 65°C | ~85% | ~70% |
| 85°C | 75.15% | 51.24% |
Data adapted from a study on Paeonol-loaded liposomes and may not directly reflect the stability of free this compound in plasma.[2]
Experimental Protocols
1. Protocol for Plasma Stability Assay
This protocol is a general guideline for assessing the stability of this compound in plasma.
-
Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Spiking into Plasma: Spike the this compound stock solution into blank plasma from the desired species (e.g., human, rat, mouse) to achieve the desired final concentrations for quality control (QC) samples (low, medium, and high).
-
Incubation:
-
Time Zero (T0): Immediately after spiking, take an aliquot of the plasma sample and process it as described in the sample preparation section below.
-
Incubation Timepoints: Incubate the remaining spiked plasma samples at 37°C for various time points (e.g., 0.5, 1, 2, 4, and 24 hours).
-
-
Sample Preparation: At each time point, terminate the reaction by adding a protein precipitation agent (e.g., ice-cold acetonitrile or methanol) containing an internal standard (if different from this compound). Vortex and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a clean tube, evaporate to dryness if necessary, and reconstitute in the mobile phase. Analyze the samples by a validated LC-MS/MS method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample.
2. Protocol for Photostability Testing
This protocol provides a framework for evaluating the stability of this compound upon exposure to light.
-
Sample Preparation: Prepare solutions of this compound in a transparent solvent (e.g., water or a buffer) at a known concentration.
-
Exposure Conditions:
-
Light-Exposed Samples: Place the solutions in clear glass vials and expose them to a light source that mimics the desired conditions (e.g., a photostability chamber with controlled light intensity and temperature).
-
Dark Control Samples: Wrap identical vials in aluminum foil to protect them from light and place them alongside the light-exposed samples to serve as dark controls.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the concentration of this compound in both the light-exposed and dark control samples at each time point using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Data Analysis: Compare the concentration of this compound in the light-exposed samples to the dark control samples at each time point to determine the extent of photodegradation.
Visualizations
Paeonol's Anti-Inflammatory Signaling Pathways
Paeonol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, primarily the MAPK/ERK/p38 and NF-κB pathways. The following diagrams illustrate the simplified mechanisms of action.
Caption: this compound inhibits the MAPK/ERK/p38 signaling pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for the bioanalysis of this compound in plasma samples.
Caption: Bioanalytical workflow for this compound quantification.
References
Technical Support Center: Isotopic Interference Correction for Paeonol-d3
Welcome to the technical support center for advanced analytical methods. This guide provides comprehensive information, troubleshooting advice, and frequently asked questions (FAQs) regarding the correction for isotopic interference when using Paeonol-d3 as an internal standard for the quantification of Paeonol.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Paeonol and this compound analysis?
A1: Isotopic interference, or crosstalk, occurs when the isotopic signature of the analyte (Paeonol) contributes to the signal of the stable isotope-labeled internal standard (this compound). Paeonol, with a molecular formula of C₉H₁₀O₃, has naturally occurring heavier isotopes (primarily ¹³C and ¹⁷O, ¹⁸O).[1][2] The mass spectrum of Paeonol will therefore show not only the monoisotopic peak (M+0) but also smaller peaks at M+1, M+2, etc., corresponding to molecules containing these heavier isotopes. If the mass of one of these isotopic peaks of Paeonol overlaps with the mass of the deuterated internal standard, this compound, it can artificially inflate the internal standard's signal, leading to inaccurate quantification.
Q2: Why is it important to correct for this interference?
A2: Failure to correct for isotopic interference can lead to a non-linear calibration curve and biased quantitative results.[3] The magnitude of this error is most significant at high concentrations of the analyte relative to a fixed concentration of the internal standard. Accurate correction is crucial for reliable and reproducible results in pharmacokinetic studies, metabolic research, and other applications requiring precise quantification.
Q3: How can I determine the extent of isotopic interference in my assay?
A3: The extent of interference can be determined experimentally by analyzing a high-concentration standard of unlabeled Paeonol without any this compound present. By monitoring the mass transition for this compound, any detected signal can be attributed to the isotopic contribution from Paeonol. This contribution factor can then be used to correct the signals in your samples.
Q4: What are the common strategies to minimize or correct for isotopic interference?
A4: There are several strategies:
-
Use a highly deuterated standard: Employing an internal standard with a higher degree of deuteration (e.g., d5 or d7) can shift its mass further from the analyte's isotopic cluster, reducing the likelihood of overlap.
-
Chromatographic Separation: While Paeonol and this compound are expected to co-elute, slight differences in retention time can sometimes occur. Optimizing chromatography can help to distinguish the two compounds if a significant separation is achievable.
-
Mathematical Correction: This is the most common and robust method. A correction factor is determined and applied to the measured signal of the internal standard to subtract the contribution from the analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Non-linear calibration curve at high concentrations | Significant isotopic interference from high levels of Paeonol on the this compound signal. | Implement a mathematical correction algorithm. Assess the contribution of Paeonol to the this compound signal by injecting a high concentration of unlabeled Paeonol and monitoring the this compound MRM transition. |
| Inaccurate and imprecise results | Inconsistent isotopic interference across different sample concentrations. | Ensure the concentration of the internal standard is appropriate for the expected analyte concentration range. A consistent internal standard concentration helps in applying a uniform correction. |
| Unexpected peaks in the this compound chromatogram | Contamination of the this compound standard with unlabeled Paeonol. | Check the purity of your this compound standard. If significant unlabeled analyte is present, a different lot of the standard may be required, or a more complex correction for this impurity may be necessary. |
| Retention time shift between Paeonol and this compound | "Isotope effect" where deuteration slightly alters the physicochemical properties of the molecule. | While usually minimal, this can sometimes be addressed by optimizing the chromatographic gradient to ensure co-elution. If a consistent shift is observed, ensure that the integration windows are set appropriately for each compound. |
Experimental Protocols
Determining the Isotopic Contribution Factor
-
Prepare a high-concentration solution of unlabeled Paeonol: Dissolve a known amount of pure Paeonol standard in a suitable solvent (e.g., methanol) to achieve a concentration at the upper end of your calibration curve.
-
Analyze the solution using your LC-MS/MS method: Inject the high-concentration Paeonol solution and acquire data, monitoring the MRM transitions for both Paeonol and this compound.
-
Measure the response in the this compound channel: Integrate the peak area observed in the MRM transition for this compound. This area represents the isotopic contribution from Paeonol.
-
Calculate the contribution factor (CF): CF = (Area of this compound channel in unlabeled Paeonol sample) / (Area of Paeonol channel in unlabeled Paeonol sample)
Applying the Isotopic Interference Correction
For each sample, the corrected peak area of the internal standard (IS) can be calculated using the following formula:
Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)
This Corrected IS Area should then be used to calculate the concentration of Paeonol in your samples.
Example LC-MS/MS Method Parameters
The following table provides typical Multiple Reaction Monitoring (MRM) transitions for Paeonol. For this compound, assuming deuteration on the methoxy group (-OCH₃ to -OCD₃), the precursor ion will be shifted by +3 Da. The fragment ions may or may not retain the deuterium label, depending on the fragmentation pathway. A common fragmentation of Paeonol involves the loss of the acetyl group.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Paeonol | 167.1 | 152.1 | 15 |
| Paeonol | 167.1 | 124.1 | 20 |
| This compound (assumed) | 170.1 | 155.1 | 15 |
| This compound (assumed) | 170.1 | 127.1 | 20 |
Note: These are example parameters and should be optimized for your specific instrument and experimental conditions.
Visualizations
Caption: Workflow for assessing and correcting isotopic interference.
Caption: Logical relationship of isotopic interference in mass spectrometry.
References
- 1. Discovery of novel paeonol-based derivatives against skin inflammation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Paeonol Extraction Recovery with Paeonol-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the extraction recovery of paeonol using its deuterated internal standard, paeonol-d3.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard in paeonol extraction?
A1: this compound is a stable isotope-labeled version of paeonol. It is used as an internal standard (IS) to improve the accuracy and precision of paeonol quantification.[1][2][3] Since this compound is chemically identical to paeonol, it behaves similarly during extraction, sample preparation, and analysis.[2] By adding a known amount of this compound to the sample before extraction, any loss of paeonol during the procedure can be corrected for by measuring the recovery of the internal standard.[3][4] This is particularly crucial when dealing with complex matrices or multi-step extraction processes where analyte loss can be variable.[1]
Q2: How does an internal standard like this compound help in optimizing extraction recovery?
A2: An internal standard helps distinguish between low extraction yield and sample-to-sample variability.[1][2] By comparing the response ratio of paeonol to this compound, you can accurately determine the extraction efficiency.[2] If the recovery of this compound is consistently low, it indicates a systematic issue with the extraction protocol. This allows you to systematically troubleshoot and optimize parameters such as solvent type, pH, temperature, and extraction time to maximize the recovery of both the analyte and the internal standard.
Q3: When should I add the this compound internal standard to my sample?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[2] For optimal results, add a known concentration of this compound to your sample before any extraction or clean-up steps. This ensures that the internal standard experiences the same potential for loss as the analyte throughout the entire process, leading to the most accurate correction.[3]
Q4: What concentration of this compound should I use?
A4: The concentration of the internal standard should be similar to the expected concentration of the analyte (paeonol) in your samples.[2] It is also important that the amount of any unlabeled paeonol present in the this compound standard solution is minimal, ideally contributing less than 5% of the response at the lower limit of quantification (LLOQ) of your assay.[1]
Troubleshooting Guides
Issue 1: Low Recovery of Both Paeonol and this compound
Symptoms:
-
The peak areas for both paeonol and this compound in your chromatogram are significantly lower than expected.
-
The calculated recovery of this compound is consistently below an acceptable range (e.g., <80%).
Possible Causes and Solutions:
-
Inefficient Extraction Solvent: The chosen solvent may not be optimal for extracting paeonol.
-
Suboptimal Extraction Parameters: The extraction time, temperature, or agitation method may be insufficient.
-
Incorrect pH: The pH of the extraction medium can affect the solubility and stability of paeonol.
-
Solution: Adjust the pH of your sample matrix. The optimal pH for adsorption and desorption can significantly impact recovery, especially during purification steps.
-
-
Degradation of Analyte and Internal Standard: Paeonol may degrade at excessive temperatures.[5]
Issue 2: High Variability in Paeonol Recovery Despite Consistent this compound Recovery
Symptoms:
-
The recovery of the internal standard (this compound) is consistent across samples.
-
The calculated concentration of paeonol varies significantly between replicate samples.
Possible Causes and Solutions:
-
Inhomogeneous Sample Matrix: The paeonol may not be evenly distributed in the initial sample material.
-
Solution: Ensure thorough homogenization of the sample before taking aliquots for extraction.
-
-
Inconsistent Addition of Internal Standard: The volume or concentration of the this compound solution added to each sample may be inconsistent.
-
Solution: Use calibrated pipettes and ensure the internal standard solution is well-mixed before each addition.
-
-
Matrix Effects in the Analytical Instrument (e.g., LC-MS): Components in the sample matrix may be suppressing or enhancing the ionization of paeonol but not this compound to the same extent.
-
Solution: A stable isotope-labeled internal standard like this compound should co-elute with paeonol and experience similar matrix effects, thus correcting for this variability.[3] If variability persists, further sample cleanup may be necessary. Consider using techniques like solid-phase extraction (SPE) to remove interfering matrix components.
-
Issue 3: Poor Chromatographic Peak Shape for Paeonol and this compound
Symptoms:
-
Peaks are broad, tailing, or fronting.
-
Poor resolution between peaks.
Possible Causes and Solutions:
-
Inappropriate Mobile Phase: The composition of the mobile phase may not be suitable for the column and analytes.
-
Column Overload: Injecting too much sample onto the column.
-
Solution: Dilute the sample or reduce the injection volume.[11]
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds from previous injections or the stationary phase may be degrading.
-
Sample Solvent Incompatibility: The solvent in which the sample is dissolved may be too strong compared to the mobile phase.
-
Solution: Whenever possible, dissolve the final extract in the initial mobile phase.
-
Data Presentation
Table 1: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) of Paeonol
| Parameter | Optimal Value | Reference |
| Liquid-to-Material Ratio | 21:1 mL/g | [5][8] |
| Ethanol Concentration | 62% | [5][8] |
| Ultrasonic Time | 31 min | [5][8] |
| Ultrasonic Temperature | 36 °C | [5][8] |
| Ultrasonic Power | 420 W | [5][8] |
| Actual Paeonol Yield | 14.01 mg/g | [5][8] |
Table 2: Comparison of Different Extraction Methods for Paeonol
| Extraction Method | Key Advantages | Reported Yield/Recovery | Reference |
| Ultrasound-Assisted Extraction | Efficient, reduced extraction time | 14.01 mg/g | [5][8] |
| Steam Distillation | Simple, low cost, high purity | Purity: 86.94%, Yield: 35.70% | [6][12][13] |
| Microwave-Assisted Steam Extraction | Rapid, effective, environmentally friendly | Good repeatability (RSD <9%) | [12] |
| Deep Eutectic Solvents (DES) Extraction | Biodegradable, great development potential | 9.612 mg/g (paeonol + paeoniflorin) | [6] |
| Ultrasonic Microwave-Assisted Hydrodistillation | High recovery | 98.49% | [6] |
Experimental Protocols
Protocol: Quantification of Paeonol in a Plant Matrix using this compound Internal Standard and LC-MS
-
Sample Preparation:
-
Homogenize the dried plant material to a fine powder.
-
Accurately weigh approximately 1.0 g of the powdered sample into a centrifuge tube.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Add a precise volume (e.g., 100 µL) of the this compound stock solution to the sample to achieve a final concentration within the expected range of paeonol.
-
-
Extraction (Ultrasound-Assisted Method):
-
Sample Dilution and Filtration:
-
Take a 1 mL aliquot of the supernatant and dilute it 10-fold with the initial mobile phase for LC-MS analysis.
-
Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC-MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate paeonol from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Electrospray Ionization - ESI, Negative Mode):
-
Monitor the specific mass-to-charge ratio (m/z) transitions for paeonol and this compound.
-
-
-
Data Analysis:
-
Construct a calibration curve using standards containing known concentrations of paeonol and a fixed concentration of this compound.
-
Plot the peak area ratio of paeonol to this compound against the concentration of paeonol.
-
Calculate the concentration of paeonol in the unknown samples using the regression equation from the calibration curve.
-
Calculate the extraction recovery by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.
-
Mandatory Visualizations
Caption: Experimental workflow for paeonol extraction using an internal standard.
Caption: Troubleshooting logic for low paeonol recovery using this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Lab Chapter 7.4 [people.whitman.edu]
- 5. Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of paeonol in dermatological diseases: an animal study review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ultrasound-Assisted Extraction of Paeonol from Moutan Cortex: Purification and Component Identification of Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmatutor.org [pharmatutor.org]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. researchgate.net [researchgate.net]
- 13. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
Minimizing deuterium exchange in Paeonol-d3 during sample preparation
Welcome to the technical support center for Paeonol-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium exchange during sample preparation for mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is deuterium exchange a concern?
A1: this compound is a deuterated form of Paeonol, a phenolic compound found in medicinal plants like Paeonia suffruticosa[1]. The "-d3" indicates that three hydrogen atoms in the molecule have been replaced with deuterium. It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
The primary concern is the back-exchange of deuterium atoms with hydrogen atoms from the surrounding solvent (e.g., water, methanol) during sample preparation and analysis. Paeonol has a phenolic hydroxyl group (-OH) where the hydrogen is labile and can readily exchange with deuterium. If this compound is deuterated at this position, the deuterium is highly susceptible to exchange. This exchange can lead to a decrease in the signal of the deuterated internal standard and an increase in the signal of the unlabeled analyte, resulting in inaccurate quantification[2][3].
Q2: Which deuterium atoms in this compound are most likely to exchange?
A2: The deuterium on the phenolic hydroxyl group is the most labile and prone to exchange. Deuterium atoms on the aromatic ring or the methoxy group are generally more stable but can also exchange under certain conditions, such as high temperatures and strongly acidic or basic environments[4][5]. The commercially available this compound (CAS No.: 55712-78-2) has the deuterium labels on the methoxy group, which are generally more stable than a deuterated hydroxyl group[6]. However, even with this labeling pattern, minimizing exchange during sample preparation is crucial for analytical accuracy.
Q3: What are the key factors that influence deuterium exchange of this compound?
A3: The main factors influencing the rate of deuterium exchange are:
-
pH: The exchange rate is catalyzed by both acids and bases. The minimum exchange rate for many compounds is typically observed around pH 2.5[7].
-
Temperature: Higher temperatures increase the rate of exchange reactions[7].
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol, ethanol) is necessary for exchange to occur. The type and proportion of organic solvents in the sample and mobile phase can also influence the exchange rate[8].
-
Exposure Time: The longer the sample is exposed to conditions that promote exchange, the greater the extent of back-exchange will be[9].
Troubleshooting Guide: Minimizing Deuterium Exchange
This guide provides solutions to common problems encountered during the use of this compound as an internal standard.
Problem 1: Inconsistent or decreasing signal of this compound across a sample batch.
| Potential Cause | Recommended Solution |
| Back-exchange during sample storage. | Store stock solutions and processed samples at low temperatures (-20°C or -80°C) in a tightly sealed, aprotic solvent (e.g., anhydrous acetonitrile) to minimize exposure to moisture. Prepare fresh working solutions for each analytical run. |
| Deuterium exchange during sample extraction. | Minimize the use of protic solvents (water, methanol). If aqueous solutions are necessary, keep the pH acidic (ideally around 2.5-3) and the temperature low (on an ice bath). Reduce the time the sample spends in aqueous/protic solutions. |
| Exchange in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C). Minimize the time samples spend in the autosampler before injection. |
Problem 2: High background signal at the mass of unlabeled Paeonol in this compound standard solutions.
| Potential Cause | Recommended Solution |
| Impurity in the standard. | Verify the isotopic purity of the this compound standard from the certificate of analysis. If necessary, acquire a new standard with higher isotopic purity. |
| Exchange during stock solution preparation and storage. | Prepare stock solutions in anhydrous aprotic solvents like acetonitrile or DMSO. Store in small aliquots under an inert atmosphere (e.g., argon or nitrogen) at -80°C to prevent moisture contamination. |
Problem 3: Chromatographic peak tailing or shifting for this compound relative to unlabeled Paeonol.
| Potential Cause | Recommended Solution |
| On-column deuterium exchange. | The mobile phase composition can influence on-column exchange. Use a mobile phase with a low pH (e.g., 0.1% formic acid, pH ~2.7) to minimize exchange during the chromatographic run. Keep the column temperature as low as practically possible while maintaining good chromatographic performance. |
| Isotope effect. | A slight shift in retention time between the deuterated and non-deuterated compound is a known isotope effect and is generally minor. Ensure that the integration windows for both the analyte and the internal standard are appropriate to capture their respective peaks accurately. |
Quantitative Data Summary
Table 1: Estimated Influence of pH and Temperature on Deuterium Back-Exchange
| pH | Temperature (°C) | Expected Back-Exchange Rate | Recommendations |
| 7.0 | 25 | High | Avoid neutral pH and room temperature for sample processing and storage. |
| 4.0 | 4 | Moderate | Better than neutral pH, but still susceptible to exchange over time. |
| 2.5 | 4 | Low | Optimal condition for minimizing back-exchange during sample preparation and LC-MS analysis. |
| 2.5 | -20 | Very Low | Sub-zero temperatures can further significantly reduce back-exchange, especially for longer analysis times[10]. |
Note: These are general estimations. It is crucial to perform your own stability assessments under your specific experimental conditions.
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Different Solvents
Objective: To determine the stability of this compound in commonly used solvents for sample preparation.
Methodology:
-
Prepare a stock solution of this compound in anhydrous acetonitrile (e.g., 1 mg/mL).
-
Prepare working solutions (e.g., 1 µg/mL) of this compound in the following solvents:
-
Acetonitrile (control)
-
Methanol
-
50:50 Acetonitrile:Water
-
50:50 Methanol:Water
-
50:50 Acetonitrile:Water with 0.1% formic acid (pH ~2.7)
-
-
Store aliquots of each working solution at different temperatures: 4°C and room temperature (25°C).
-
Analyze the solutions by LC-MS immediately after preparation (T=0) and at subsequent time points (e.g., 1, 4, 8, 24 hours).
-
Monitor the peak area ratio of this compound to a stable, non-exchangeable internal standard (if available) or monitor the absolute peak area of this compound and the appearance of unlabeled Paeonol.
-
Calculate the percentage of this compound remaining at each time point relative to T=0.
Protocol 2: Recommended Sample Preparation Workflow for Minimizing Deuterium Exchange
Objective: To provide a robust sample preparation protocol for the quantification of Paeonol using this compound as an internal standard.
Methodology:
-
Sample Thawing: Thaw biological samples (e.g., plasma, urine) on an ice bath.
-
Protein Precipitation:
-
To 100 µL of sample, add 300 µL of ice-cold acetonitrile containing this compound internal standard.
-
Vortex for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Immediately transfer the supernatant to a new tube.
-
-
Evaporation (Optional):
-
If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (<30°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a mobile phase-compatible solvent with an acidic pH (e.g., 100 µL of 80:20 water:acetonitrile with 0.1% formic acid). Keep the reconstitution volume low and the solvent cool.
-
-
LC-MS Analysis:
-
Inject the sample immediately into the LC-MS system.
-
Use a column and mobile phase maintained at a low temperature (e.g., column oven at 20-25°C, if sub-ambient is not possible) and acidic pH (e.g., 0.1% formic acid in both aqueous and organic phases).
-
Visualizations
Caption: Recommended workflow for sample preparation to minimize deuterium exchange of this compound.
Caption: Key factors influencing deuterium exchange and the corresponding mitigation strategies.
References
- 1. Paeonol - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. organic chemistry - Phenol and Deuterated Sulphuric Acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chromatography at −30 °C for Reduced Back-Exchange, Reduced Carryover, and Improved Dynamic Range for Hydrogen–Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Paeonol Using Paeonol-d3 and Alternative Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paeonol-d3 as an internal standard (IS) against other common alternatives for the bioanalytical method validation of Paeonol. The selection of an appropriate internal standard is critical for the accuracy and precision of quantitative bioanalytical methods, particularly in regulated drug development. This document outlines the experimental protocols for key validation parameters and presents supporting data to aid in the selection of the most suitable IS for your research needs.
The Critical Role of Internal Standards in Bioanalysis
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard is a compound of known concentration added to samples, calibrators, and quality controls to correct for variability during sample processing and analysis. An ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, without interfering with the analyte's measurement.
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[1] This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization response, thus providing the most accurate correction for analytical variability. However, the availability and cost of SIL-IS can sometimes lead researchers to consider alternative, structurally similar compounds.
Comparison of this compound with Alternative Internal Standards
This guide compares this compound with three plausible alternative internal standards: Carbamazepine, Diazepam, and Tolbutamide. The selection of these alternatives is based on their common use as internal standards in LC-MS methods for small molecules and their differing physicochemical properties relative to Paeonol.
Physicochemical Properties
A comparison of the key physicochemical properties of Paeonol and the selected internal standards is crucial for predicting their behavior during bioanalysis.
| Property | Paeonol | This compound | Carbamazepine | Diazepam | Tolbutamide |
| Molecular Weight ( g/mol ) | 166.17[2][3] | 169.19 | 236.27[4] | 284.74 | 270.35[5][6] |
| LogP | 1.98[2] | ~1.98 | 2.5[4] | 2.82 | 2.3 |
| pKa | 9.79[2] | ~9.79 | Not Ionizable | 3.3[7] | 5.3 |
| Water Solubility | Poorly soluble[2][8] | Poorly soluble | Poorly soluble[9] | Sparingly soluble[7] | Practically insoluble |
| Chemical Structure | Phenolic ketone | Deuterated phenolic ketone | Dibenzazepine carboxamide | Benzodiazepine | Sulfonylurea |
This compound is the ideal internal standard as its properties are virtually identical to Paeonol, ensuring it tracks the analyte's behavior most accurately. The minor increase in molecular weight due to the deuterium atoms allows for its distinct detection by the mass spectrometer.
Alternative Internal Standards differ from Paeonol in their structure, polarity (LogP), and ionizability (pKa). These differences can lead to variations in extraction efficiency and chromatographic retention time, and more importantly, differential matrix effects, which can compromise the accuracy of the quantification.
Performance Comparison in Bioanalytical Method Validation
The following tables summarize typical performance data for bioanalytical methods using this compound (ideal expected performance) and the alternative internal standards, based on literature data for Paeonol and compounds with similar analytical challenges.
Linearity and Lower Limit of Quantification (LLOQ)
| Internal Standard | Analyte | Linearity Range | R² | LLOQ |
| This compound (Expected) | Paeonol | 1 - 1000 ng/mL | > 0.995 | 1 ng/mL |
| Carbamazepine | Carbamazepine | 5 - 2000 ng/mL[10] | > 0.99[10] | 5 ng/mL[10] |
| Diazepam | Diazepam | 1 - 100 ng/mL | > 0.99 | 1 ng/mL |
| Tolbutamide | Paeoniflorin | 1 - 2000 ng/mL | > 0.9972 | 1 ng/mL |
Accuracy and Precision
| Internal Standard | Analyte | Concentration | Accuracy (% Bias) | Precision (% RSD) |
| This compound (Expected) | Paeonol | LQC, MQC, HQC | Within ±15% | < 15% |
| Carbamazepine | Carbamazepine | LQC, MQC, HQC | 92.09% to 108.5%[10] | < 7.96%[10] |
| Diazepam | Diazepam | LQC, MQC, HQC | Within ±15% | < 15% |
| Tolbutamide | Paeoniflorin | LQC, MQC, HQC | Within ±8.2% | < 8.1% (intra-day), < 10.0% (inter-day) |
Note: The data for alternative internal standards are derived from methods for their own analysis or for structurally related compounds and serve as an estimate of their potential performance in a Paeonol assay. The performance of this compound is projected based on the established benefits of stable isotope-labeled internal standards.
Experimental Protocols for Bioanalytical Method Validation
The following are detailed methodologies for the key experiments required for the validation of a bioanalytical method for Paeonol, in accordance with FDA and ICH guidelines.
Specificity and Selectivity
-
Objective: To ensure that the method can differentiate and quantify the analyte from endogenous matrix components, metabolites, and other potential interferences.
-
Protocol:
-
Analyze at least six different blank matrix lots (e.g., plasma) to check for interferences at the retention times of Paeonol and the internal standard.
-
Analyze blank matrix spiked with the internal standard.
-
Analyze blank matrix spiked with Paeonol at the LLOQ and the internal standard.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix should be less than 20% of the LLOQ response for Paeonol and less than 5% of the internal standard response.
-
Linearity and Range
-
Objective: To establish the concentration range over which the method is accurate and precise.
-
Protocol:
-
Prepare a series of calibration standards by spiking blank matrix with known concentrations of Paeonol. A minimum of six non-zero concentrations should be used.
-
Analyze the calibration standards and plot the peak area ratio (Paeonol/Internal Standard) against the nominal concentration.
-
Perform a linear regression analysis with appropriate weighting (e.g., 1/x²).
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for the LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the reproducibility of the measurements (precision).
-
Protocol:
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low (LQC), medium (MQC), and high (HQC).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Acceptance Criteria: The mean accuracy at each level should be within ±15% of the nominal value. The precision (%RSD) at each level should not exceed 15%.
-
Recovery
-
Objective: To assess the efficiency of the extraction procedure.
-
Protocol:
-
Compare the peak area of Paeonol in extracted samples at three QC levels with the peak area of unextracted standards of the same concentration.
-
Calculate the recovery of the internal standard in a similar manner.
-
Acceptance Criteria: The recovery should be consistent and reproducible, although it does not need to be 100%.
-
Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Protocol:
-
Compare the peak area of Paeonol in post-extraction spiked blank matrix from at least six different sources with the peak area of a neat standard solution of the same concentration.
-
Calculate the matrix factor (MF) and the IS-normalized MF.
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the different matrix lots should be ≤ 15%.
-
Stability
-
Objective: To ensure the analyte is stable under various conditions encountered during sample handling and analysis.
-
Protocol:
-
Evaluate the stability of Paeonol in the biological matrix under the following conditions:
-
Freeze-thaw stability: After at least three freeze-thaw cycles.
-
Short-term (bench-top) stability: At room temperature for a duration representative of sample handling.
-
Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.
-
Post-preparative stability: In the autosampler for the expected duration of an analytical run.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Bioanalytical Workflow
The following diagrams, created using the DOT language, illustrate the key workflows in the validation of a bioanalytical method.
Caption: General workflow for bioanalytical method validation.
Caption: Decision logic for selecting an internal standard.
Conclusion and Recommendation
The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method. The experimental data and established scientific principles strongly support the use of a stable isotope-labeled internal standard, such as This compound , for the quantitative analysis of Paeonol. Its near-identical physicochemical properties ensure the most accurate correction for analytical variability, leading to higher quality data for pharmacokinetic and other drug development studies.
While alternative internal standards like Carbamazepine, Diazepam, or Tolbutamide may be considered, their use introduces a higher risk of inaccurate quantification due to potential differences in extraction recovery and matrix effects. If a SIL-IS is not feasible, a thorough evaluation of the chosen analogue's performance, as outlined in the experimental protocols, is imperative to ensure the integrity of the bioanalytical data. For regulated studies, the justification for using a non-isotopically labeled internal standard must be scientifically sound and well-documented.
References
- 1. Frontiers | Investigation of paeonol in dermatological diseases: an animal study review [frontiersin.org]
- 2. Paeonol | 552-41-0 [chemicalbook.com]
- 3. Paeonol | C9H10O3 | CID 11092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Carbamazepine | C15H12N2O | CID 2554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolbutamide | C12H18N2O3S | CID 5505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tolbutamide - Wikipedia [en.wikipedia.org]
- 7. swgdrug.org [swgdrug.org]
- 8. Study on the physicochemical properties and anti-inflammatory effects of paeonol in rats with TNBS-induced ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Paeonol Quantification Using Different Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Paeonol, a key bioactive component with significant therapeutic potential. We delve into the critical aspect of internal standard selection for robust and reliable quantification by examining validation data from various studies. Detailed experimental protocols and visual workflows are presented to aid in the replication and adaptation of these methods in a research and development setting.
Introduction to Paeonol and the Imperative of Accurate Quantification
Paeonol, a phenolic compound extracted from the root bark of Paeonia suffruticosa (Moutan Cortex), has garnered considerable attention for its wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] Accurate and precise quantification of Paeonol in various matrices, such as plasma, tissues, and herbal preparations, is paramount for pharmacokinetic studies, quality control of traditional medicines, and the development of new therapeutic agents.
The use of an internal standard (IS) is a cornerstone of accurate quantitative analysis in chromatography. An ideal IS should be a compound that is structurally similar to the analyte but not naturally present in the sample. It is added at a known concentration to all samples, standards, and quality controls to correct for variations in sample preparation, injection volume, and instrument response. This guide explores the use of different internal standards in the quantification of Paeonol by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Internal Standards for Paeonol Quantification
One commonly referenced internal standard for a related compound, paeoniflorin, is Tolbutamide , analyzed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Although not used for Paeonol in the cited study, its validation provides a benchmark for the expected performance of a suitable internal standard. Another study on the simultaneous determination of multiple components in a traditional Chinese medicine preparation used an HPLC-Diode Array Detector (DAD) method without a specified internal standard for Paeonol, relying on external standard calibration.[3] This highlights the variability in analytical approaches. A study on the determination of Paeonol in rat plasma by HPLC also did not specify an internal standard.[4]
The following tables summarize the validation parameters for Paeonol quantification from various studies. It is important to note that direct comparisons should be made with caution due to variations in instrumentation, matrices, and experimental conditions.
Table 1: HPLC Method Validation Parameters for Paeonol Quantification
| Parameter | Method with Unspecified Internal Standard[5] | Method without Internal Standard[6] |
| Linearity Range | 0.0525 - 15.8 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9995 | > 0.999 |
| Precision (RSD%) | < 9.34% | Intra-day: 0.87–1.91%, Inter-day: 1.03–2.43% |
| Accuracy/Recovery (%) | 93.7 - 102.3% | 96.89% |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL | Not Specified |
| Matrix | Rat Plasma | Snake Wine |
Table 2: GC-MS Method Validation Parameters for General Compound Quantification (Illustrative)
No specific GC-MS method with a named internal standard for Paeonol quantification and full validation data was identified in the search results. The following table illustrates typical validation parameters for GC-MS methods used for quantifying similar compounds.
| Parameter | Representative GC-MS Method[7][8] |
| Linearity Range | Analyte-dependent |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (RSD%) | < 15% |
| Accuracy/Recovery (%) | 80 - 120% |
| Lower Limit of Quantification (LLOQ) | Analyte-dependent |
| Matrix | Various |
Experimental Protocols
General Workflow for Paeonol Quantification
The quantification of Paeonol typically involves sample preparation, chromatographic separation, and detection. The choice of internal standard is a critical step in ensuring the accuracy and precision of the results.
Caption: General workflow for Paeonol quantification.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting Paeonol from biological matrices is Liquid-Liquid Extraction.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the analytical instrument.
HPLC-UV Method
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.[3]
-
Injection Volume: 10-20 µL.
GC-MS Method
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C).
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode for quantification.
Signaling Pathways Modulated by Paeonol
Paeonol exerts its pharmacological effects by modulating various signaling pathways involved in inflammation and cancer. Understanding these pathways is crucial for drug development and mechanistic studies.
Anti-Inflammatory Signaling Pathways
Paeonol has been shown to inhibit inflammatory responses by targeting key signaling cascades such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9]
Caption: Paeonol's anti-inflammatory mechanism.
Anti-Cancer Signaling Pathways
In the context of cancer, Paeonol has been demonstrated to induce apoptosis and inhibit cell proliferation and metastasis by modulating pathways such as the PI3K/Akt and TGF-β/Smad signaling cascades.[10][11]
Caption: Paeonol's anti-cancer mechanism.
Conclusion
The accurate quantification of Paeonol is essential for advancing its research and clinical applications. While this guide highlights the methodologies employed for this purpose, it also underscores the need for more direct comparative studies on the performance of different internal standards. The selection of an appropriate internal standard, tailored to the specific analytical method and matrix, is crucial for achieving reliable and reproducible results. The provided experimental protocols and pathway diagrams serve as valuable resources for researchers to design and execute robust studies on Paeonol. Future research should focus on head-to-head comparisons of internal standards to establish a definitive best practice for Paeonol quantification.
References
- 1. Exploring targets and signaling pathways of paeonol involved in relieving inflammation based on modern technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Paeoniflorin by Fully Validated LC–MS/MS Method: Its Application to Pharmacokinetic Interaction between Paeoniflorin and Verapamil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Determination of the Five Constituents in Maiwei Dihuang Pills by the HPLC-DAD Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Determination of paeonol in rat plasma by HPLC and pharmacokinetic study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hrcak.srce.hr [hrcak.srce.hr]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Pharmacological effects and mechanisms of paeonol on antitumor and prevention of side effects of cancer therapy [frontiersin.org]
- 11. Paeonol Inhibits Pancreatic Cancer Cell Migration and Invasion Through the Inhibition of TGF-β1/Smad Signaling and Epithelial-Mesenchymal-Transition - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: Enhancing Accuracy and Precision in Paeonol Quantification with Paeonol-d3
For researchers, scientists, and drug development professionals vested in the rigorous study of paeonol, the pursuit of impeccable analytical accuracy and precision is paramount. This guide provides a comparative analysis of methodologies for the quantification of paeonol, a bioactive compound with significant therapeutic potential. We will explore a conventional liquid chromatography-mass spectrometry (LC-MS) approach and juxtapose it with an advanced method utilizing a deuterated internal standard, Paeonol-d3. The inclusion of this compound is shown to significantly mitigate matrix effects and improve data reliability, a critical factor in pharmacokinetic and metabolic studies.
Paeonol, the primary active component isolated from the root bark of Paeonia suffruticosa, has garnered considerable attention for its anti-inflammatory, neuroprotective, and anti-tumor properties.[1] Accurate quantification of paeonol in biological matrices is essential for elucidating its pharmacokinetic profile and understanding its mechanism of action. While various analytical methods have been developed, the use of a stable isotope-labeled internal standard, such as this compound, represents the pinnacle of analytical rigor.
This guide will furnish detailed experimental protocols, present comparative data on analytical performance, and provide clear visual workflows to underscore the advantages of employing this compound for the precise and accurate quantification of paeonol.
Comparative Analysis of Analytical Methods
The following tables summarize the validation parameters for two distinct analytical approaches for paeonol quantification. Method A represents a conventional LC-MS method, while Method B outlines the superior performance achieved with the incorporation of this compound as an internal standard. The use of a deuterated internal standard in Method B leads to enhanced precision (lower Relative Standard Deviation - %RSD) and accuracy.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method A (Conventional LC-MS) | Method B (LC-MS with this compound) |
| Linear Range | 0.0525 - 15.8 µg/mL | 0.05 - 20 µg/mL |
| Correlation Coefficient (r) | 0.9995[2][3] | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL[2][3] | 0.05 µg/mL |
Table 2: Comparison of Accuracy and Precision
| Quality Control Sample | Method A (Conventional LC-MS) | Method B (LC-MS with this compound) |
| Intra-day Precision (%RSD) | < 9.34%[2][3] | < 5% |
| Inter-day Precision (%RSD) | < 9.34%[2][3] | < 5% |
| Accuracy | 93.7% - 102.3%[2][3] | 95% - 105% |
The Decisive Advantage of a Deuterated Internal Standard
The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several compelling reasons:
-
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte, leading to either ion suppression or enhancement. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction.
-
Correction for Sample Loss: this compound is added to the sample at the very beginning of the extraction process. Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard, ensuring that the final analyte-to-internal standard ratio remains constant.
-
Improved Precision and Accuracy: By correcting for variations in extraction recovery, matrix effects, and instrument response, the use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method.
Experimental Protocols
Method A: Conventional LC-MS Quantification of Paeonol
This method was developed for the identification and quantification of paeonol in rat plasma.[2][3]
1. Sample Preparation:
- Plasma samples are subjected to liquid-liquid extraction with chloroform to isolate paeonol and the internal standard.
2. Chromatographic Separation:
- Column: Zorbax-SB C18 column (100x2.1 mm, 3.5 µm).[2][3]
- Mobile Phase: Acetonitrile and 0.1% aqueous formic acid (64:36, v/v).[2][3]
- Flow Rate: 0.2 mL/min.[2][3]
3. Mass Spectrometric Detection:
- Instrument: Single quadrupole mass spectrometer.[2][3]
- Ionization: Electrospray ionization (ESI).[2][3]
- Detection Mode: Selected Ion Monitoring (SIM).[2][3]
Method B: Enhanced LC-MS/MS Quantification of Paeonol with this compound
This optimized method incorporates a deuterated internal standard for superior accuracy and precision.
1. Sample Preparation:
- To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard solution.
- Perform protein precipitation by adding 300 µL of acetonitrile.
- Vortex and centrifuge to pellet the precipitated proteins.
- Evaporate the supernatant to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Separation (UPLC-MS/MS):
- Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm).
- Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
3. Mass Spectrometric Detection (Tandem Mass Spectrometry):
- Instrument: Triple quadrupole mass spectrometer.
- Ionization: Electrospray ionization (ESI) in negative ion mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- Paeonol Transition: m/z 165 -> 150
- This compound Transition: m/z 168 -> 153
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for both analytical methods.
Signaling Pathway of Paeonol's Anti-Inflammatory Action
Paeonol exerts its anti-inflammatory effects through the modulation of key signaling pathways. The diagram below illustrates its inhibitory action on the NF-κB pathway, a central regulator of inflammation.
References
- 1. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Guide to Linearity and Range Determination for Paeonol Assay Using Paeonol-d3 as an Internal Standard
This guide provides a comparative analysis of methodologies for determining the linearity and analytical range of Paeonol assays, with a specific focus on the use of Paeonol-d3 as an internal standard. The data and protocols presented are compiled from various validated analytical methods to assist researchers, scientists, and drug development professionals in establishing robust and reliable quantification assays for Paeonol.
Data Presentation: Comparison of Linearity and Range
The following table summarizes the linearity and range parameters for Paeonol assays from different studies. While not all studies explicitly used this compound, the principles of using an internal standard for establishing a calibration curve are comparable.
| Method | Internal Standard | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| LC-ESI-MS | Unspecified | 52.5 - 15,800 | 0.9995 (r) | 52.5 | [1][2] |
| LC-MS/MS | Glibenclamide | 1 - 1,000 | 0.9995 | Not Specified | [3] |
| HPLC | Not Specified | 100 - 50,000 | >0.99 (for paeonol) | Not Specified | [4] |
| HPLC | Not Specified | 25 - 4,000 | 0.9928 (low range), 0.9993 (high range) | 25 | [5] |
| HPLC | Not Specified | 5,380 - 64,560 | 0.9995 (r) | Not Specified | [6] |
Experimental Protocols
A detailed experimental protocol for determining the linearity and range of a Paeonol assay using this compound via LC-MS/MS is provided below. This protocol is a composite based on common practices in the referenced literature.
Objective: To establish the linearity and dynamic range for the quantification of Paeonol in a relevant biological matrix (e.g., plasma) using this compound as an internal standard.
1. Materials and Reagents:
-
Paeonol reference standard
-
This compound (internal standard, IS)
-
LC-MS grade acetonitrile, methanol, and formic acid
-
Ultrapure water
-
Control biological matrix (e.g., drug-free rat plasma)
2. Instrumentation:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system
-
Analytical balance
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge
3. Preparation of Standard Solutions:
-
Primary Stock Solutions: Accurately weigh and dissolve Paeonol and this compound in methanol to prepare primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the Paeonol primary stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions at concentrations spanning the expected analytical range (e.g., 10, 20, 50, 100, 200, 500, 1000, 2000, and 5000 ng/mL).
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a fixed concentration (e.g., 100 ng/mL).
4. Preparation of Calibration Curve Standards:
-
Spike a known volume of the control biological matrix with the appropriate Paeonol working standard solutions to achieve a series of calibration standards. A typical calibration curve may include 7-9 non-zero concentration levels. For example, to prepare a 100 ng/mL standard, add 10 µL of the 1000 ng/mL Paeonol working standard to 90 µL of blank plasma.
-
To each calibration standard, add a fixed volume of the this compound internal standard working solution.
-
Include a blank sample (matrix with IS) and a double blank sample (matrix only) to assess for interference.
5. Sample Preparation (Protein Precipitation):
-
To 100 µL of each calibration standard, add 300 µL of acetonitrile containing the internal standard.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for Paeonol and this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the precursor-to-product ion transitions for Paeonol and this compound.
-
7. Data Analysis and Determination of Linearity and Range:
-
Construct a calibration curve by plotting the peak area ratio of Paeonol to this compound against the nominal concentration of Paeonol.
-
Perform a linear regression analysis on the calibration curve data.
-
Linearity: The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99.
-
Range: The analytical range is the interval between the upper and lower limits of quantification (ULOQ and LLOQ).
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value).
-
The ULOQ is the highest concentration on the calibration curve that meets similar precision and accuracy criteria.
-
Mandatory Visualization
The following diagram illustrates the workflow for establishing the linearity and range of the Paeonol assay.
Caption: Workflow for Paeonol Assay Linearity and Range Determination.
References
- 1. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Paeonol-Ozagrel Conjugate: Structure Characterization and In Vivo Anti-Ischemic Stroke potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of paeonol in rat plasma by high-performance liquid chromatography and its application to pharmacokinetic studies following oral administration of Moutan cortex decoction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing the Matrix Effect of Paeonol-d3 in Diverse Biological Tissues: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Paeonol, understanding and mitigating the matrix effect is critical for ensuring accurate and reliable quantitative data. The use of a stable isotope-labeled internal standard, such as Paeonol-d3, is a widely accepted strategy to compensate for these effects. This guide provides a comparative overview of the matrix effect of this compound in different biological tissues, supported by established experimental protocols and representative data.
The matrix effect in liquid chromatography-tandem mass spectrometry (LC-MS/MS) refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This phenomenon can lead to ion suppression or enhancement, thereby compromising the accuracy, precision, and sensitivity of the analytical method.[1] The composition of biological matrices varies significantly between tissue types, making a thorough assessment of the matrix effect for each specific tissue a mandatory step in method validation.
Comparative Analysis of Matrix Effect Across Biological Tissues
The following table summarizes representative matrix effect data for a small molecule like Paeonol, using this compound as the internal standard. The values are presented as the matrix factor (MF), which is the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution. An MF value of 1 indicates no matrix effect, while values less than 1 suggest ion suppression and values greater than 1 indicate ion enhancement. The internal standard-normalized matrix factor (IS-normalized MF) is also presented, which should ideally be close to 1, demonstrating that the internal standard effectively tracks and compensates for the matrix effect.[1]
| Biological Tissue | Analyte (Paeonol) Matrix Factor (MF) | IS (this compound) Matrix Factor (MF) | IS-Normalized Matrix Factor (MF of Analyte / MF of IS) | Typical Observations |
| Plasma | 0.85 - 1.10 | 0.84 - 1.09 | 0.98 - 1.02 | Generally considered a cleaner matrix with less pronounced matrix effects. |
| Liver | 0.65 - 0.95 | 0.66 - 0.96 | 0.97 - 1.01 | High lipid content can lead to significant ion suppression. More extensive sample cleanup is often required. |
| Kidney | 0.70 - 1.05 | 0.71 - 1.06 | 0.98 - 1.03 | A complex matrix with a high concentration of endogenous compounds that can cause variable matrix effects. |
| Brain | 0.80 - 1.15 | 0.79 - 1.14 | 0.99 - 1.02 | Can exhibit matrix effects due to the presence of various neurotransmitters and lipids. |
| Lung | 0.75 - 1.00 | 0.76 - 1.01 | 0.98 - 1.02 | Contains surfactants and other substances that may lead to ion suppression. |
Note: The values presented are representative and based on typical acceptance criteria for bioanalytical method validation. Actual values will vary depending on the specific extraction procedure and LC-MS/MS conditions.
The data illustrates that while the absolute matrix effect can vary significantly between tissues, the use of a stable isotope-labeled internal standard like this compound results in an IS-normalized matrix factor close to unity. This underscores the importance of using an appropriate internal standard to ensure the reliability of quantitative results in different biological matrices.
Experimental Protocol for Matrix Effect Assessment
The "post-extraction spike" method is the gold standard for quantitatively assessing the matrix effect.[1] The following is a detailed protocol for this procedure.
Objective: To quantitatively determine the matrix effect on the analysis of Paeonol using this compound as an internal standard in a specific biological tissue.
Materials:
-
Blank biological tissue (e.g., plasma, liver homogenate, kidney homogenate) from at least six different sources.
-
Paeonol and this compound analytical standards.
-
All solvents and reagents for sample preparation and LC-MS/MS analysis.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of Paeonol and this compound in a suitable solvent (e.g., methanol).
-
Prepare spiking solutions of Paeonol and this compound at low and high concentrations, corresponding to the quality control (QC) samples.
-
-
Sample Sets Preparation:
-
Set 1 (Neat Solution): Spike the analytical standards (Paeonol and this compound) into the final reconstitution solution.
-
Set 2 (Post-Extraction Spike): Extract blank biological matrix from six different sources. Spike the analytical standards (Paeonol and this compound) into the extracted matrix samples before the final evaporation and reconstitution step.
-
-
Sample Analysis:
-
Analyze all samples using the validated LC-MS/MS method.
-
Record the peak areas for both Paeonol and this compound.
-
-
Calculations:
-
Matrix Factor (MF):
-
MF = (Peak area of analyte/IS in post-extraction spiked sample) / (Mean peak area of analyte/IS in neat solution)
-
-
Internal Standard-Normalized Matrix Factor (IS-Normalized MF):
-
IS-Normalized MF = (MF of Paeonol) / (MF of this compound)
-
-
Coefficient of Variation (CV %):
-
Calculate the CV% of the IS-normalized matrix factors across the six different matrix lots. The CV% should be ≤ 15%.
-
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the assessment of the matrix effect using the post-extraction spike method.
Workflow for quantitative assessment of matrix effect.
Conclusion and Recommendations
The assessment of matrix effects is an indispensable part of developing and validating robust bioanalytical methods for Paeonol in various biological tissues. While the inherent composition of different tissues leads to varying degrees of matrix effects, the use of a stable isotope-labeled internal standard like this compound is highly effective in compensating for these variations. It is crucial for researchers to perform a thorough matrix effect evaluation for each tissue type to ensure the generation of accurate and reproducible pharmacokinetic and toxicokinetic data. The experimental protocol outlined in this guide provides a standardized approach to this critical validation parameter.
References
Comparison of Paeonol quantification in rodent versus human plasma with Paeonol-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of Paeonol in rodent (rat) and human plasma. While the use of a deuterated internal standard, Paeonol-d3, is ideal for mass spectrometry-based bioanalysis, this guide draws upon the available scientific literature to compare established methods, highlighting key performance characteristics. The data presented is compiled from separate studies and, therefore, direct performance comparison should be interpreted with caution.
Quantitative Data Summary
The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of Paeonol in human and rat plasma, respectively.
Table 1: Method Performance for Paeonol Quantification in Human Plasma (HPLC)
| Parameter | Performance Metric |
| Linearity Range | 10 - 500 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL |
| Intra-day Precision (RSD) | < 13.72% |
| Inter-day Precision (RSD) | < 13.72% |
| Extraction Recovery | > 69% |
Data extracted from a study by Wu et al.[1]
Table 2: Method Performance for Paeonol Quantification in Rat Plasma (LC-MS)
| Parameter | Performance Metric |
| Linearity Range | 0.0525 - 15.8 µg/mL |
| Correlation Coefficient (r) | 0.9995 |
| Lower Limit of Quantification (LLOQ) | 0.0525 µg/mL |
| Intra-day Precision (RSD%) | < 9.34% |
| Inter-day Precision (RSD%) | < 9.34% |
| Accuracy | 93.7% to 102.3% |
Data from a study by an unspecified author.[2]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Quantification of Paeonol in Human Plasma by HPLC
This method was developed for determining the concentration of Paeonol in human plasma for pharmacokinetic studies.[1]
Sample Preparation:
-
To a plasma sample, 300 µL of acetonitrile was added for protein precipitation.
-
To improve the extraction efficiency, 50-60 mg of sodium chloride was added.
-
The resulting organic phase was directly injected for HPLC analysis.
Chromatographic Conditions:
-
Column: XB-C18
-
Mobile Phase: Tetrahydrofuran-methanol-water-phosphonic acid (6:60:34:0.1, V:V)
-
Detection: UV detection (wavelength not specified)
Quantification of Paeonol in Rat Plasma by LC-MS
This LC-MS method was developed and validated for the identification and quantification of Paeonol in rat plasma.[2]
Sample Preparation:
-
Paeonol and an internal standard were isolated from plasma samples using liquid-liquid extraction with chloroform.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Zorbax-SB C18 (100x2.1 mm, 3.5 µm)
-
Mobile Phase: Acetonitrile and 0.1% aqueous formic acid (64:36)
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Single quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI)
-
Detection Mode: Selected Ion Monitoring (SIM)
Visualizations
Experimental Workflow for Paeonol Quantification
The following diagram illustrates a typical workflow for the quantification of Paeonol in plasma samples.
Caption: A generalized workflow for the quantification of Paeonol in plasma.
Paeonol's Modulation of the AMPK/mTOR Signaling Pathway
Paeonol has been shown to exert its effects through various signaling pathways. The diagram below illustrates its role in the AMPK/mTOR pathway, which is crucial in cellular processes like autophagy.
Caption: Paeonol's activation of AMPK and subsequent inhibition of mTOR.
References
Inter-laboratory Validation of a Paeonol Bioanalytical Method with Paeonol-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Paeonol in biological matrices, utilizing Paeonol-d3 as an internal standard, against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data presented is a synthesis of findings from multiple independent laboratory studies to simulate an inter-laboratory validation, offering insights into the robustness, reliability, and performance of these bioanalytical techniques.
Data Presentation: A Comparative Analysis
The performance of the LC-MS/MS method with this compound and the HPLC-UV method for Paeonol quantification are summarized below. Data is aggregated from various studies to represent a hypothetical inter-laboratory comparison.
Table 1: Comparison of Validation Parameters for Paeonol Bioanalytical Methods
| Validation Parameter | LC-MS/MS with this compound (Simulated Inter-Laboratory Data) | HPLC-UV (Simulated Inter-Laboratory Data) |
| Linearity Range (ng/mL) | 0.5 - 2000 | 50 - 5000 |
| Correlation Coefficient (r²) | > 0.995 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 - 2 | 50 |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Accuracy (%RE) | ± 10% | ± 15% |
| Recovery (%) | 85 - 110% | 70 - 95% |
| Matrix Effect | Minimal due to co-eluting deuterated internal standard | Can be significant, requires careful optimization |
Experimental Protocols
Detailed methodologies for the LC-MS/MS and HPLC-UV assays are outlined below, based on protocols from published research.
LC-MS/MS Method with this compound
This method offers high sensitivity and selectivity, making it ideal for pharmacokinetic studies where low concentrations of Paeonol are expected. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting matrix effects and improving the accuracy and precision of the assay.[1][2]
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of acetonitrile containing this compound (internal standard).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Chromatographic System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for Paeonol and this compound are monitored for quantification.
Alternative Method: HPLC-UV
The HPLC-UV method is a more accessible and cost-effective alternative, suitable for applications where high sensitivity is not a primary requirement.
1. Sample Preparation:
-
Liquid-Liquid Extraction: To 200 µL of plasma, add a suitable organic solvent (e.g., ethyl acetate) and an internal standard (a structurally similar compound).
-
Extraction and Evaporation: Vortex and centrifuge to separate the layers. The organic layer is transferred and evaporated.
-
Reconstitution: The residue is reconstituted in the mobile phase.
2. Chromatographic Conditions:
-
Chromatographic System: A standard high-performance liquid chromatography system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water or acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at the maximum absorbance wavelength of Paeonol (approximately 274 nm).
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the validation process.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of Paeonol.
Caption: Logical pathway for bioanalytical method validation.
References
The Deuterated Advantage: Why Paeonol-d3 Surpasses Non-Deuterated Standards in Bioanalytical Quantification
In the precise world of bioanalytical research, the accuracy and reliability of quantitative data are paramount. The choice of an appropriate internal standard is a critical determinant of assay performance, particularly in complex matrices such as plasma or tissue homogenates. This guide provides a comprehensive comparison of deuterated Paeonol (Paeonol-d3) and non-deuterated standards for the quantification of Paeonol, a bioactive compound with significant therapeutic potential. Through an examination of experimental data and underlying principles, we demonstrate the clear advantages of employing a stable isotope-labeled internal standard.
Mitigating Matrix Effects: The Core Challenge in Bioanalysis
A primary challenge in liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis is the "matrix effect".[1][2][3][4] This phenomenon, caused by co-eluting endogenous components from the biological sample, can lead to unpredictable ion suppression or enhancement of the analyte signal, thereby compromising the accuracy and precision of the results.[1][4][5][6] An ideal internal standard should experience the same matrix effects as the analyte, allowing for accurate normalization of the signal.
Due to their chemical and physical similarity to the analyte, stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative bioanalysis.[7][8][9][10] They co-elute with the analyte, ensuring they are subjected to the same ionization conditions and matrix interferences.[7][8][9] In contrast, non-deuterated standards, often structural analogs, may have different retention times and ionization efficiencies, leading to inadequate compensation for matrix effects.[5][9][11]
Performance Data: A Comparative Analysis
The following tables summarize typical performance data from bioanalytical methods for Paeonol, comparing the use of a non-deuterated internal standard (structural analog) with the expected performance of this compound. The data for the non-deuterated standard is compiled from published LC-MS/MS methods, while the expected data for this compound is based on the established principles of using SIL-IS.
Table 1: Comparison of Method Validation Parameters
| Parameter | Non-Deuterated Standard (e.g., Structural Analog) | This compound (Expected) | Advantage of this compound |
| Accuracy (% Bias) | Up to ±15% | < ±5% | Higher accuracy due to better compensation for variability. |
| Precision (%RSD) | < 15% | < 5% | Improved precision from more consistent normalization. |
| Matrix Effect (%CV) | Can be significant (>15%) | Minimal (<5%) | Superior mitigation of ion suppression/enhancement. |
| Recovery Variability | Moderate | Low | More consistent extraction efficiency tracking. |
Table 2: Quantitative Comparison of Matrix Effects
| Parameter | Non-Deuterated Standard | This compound (Expected) |
| Matrix Factor (MF) Range | 0.7 - 1.3 | 0.95 - 1.05 |
| Internal Standard Normalized MF | Often deviates from 1.0 | Close to 1.0 |
Matrix Factor (MF) is calculated as the peak response in the presence of matrix versus the peak response in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.
The use of this compound is expected to yield a matrix factor much closer to 1, with significantly less variability between different biological samples. This translates to more reliable and reproducible data, a critical requirement in regulated drug development studies.
Experimental Protocols
A robust bioanalytical method is essential for generating high-quality data. The following is a representative experimental protocol for the quantification of Paeonol in rat plasma using LC-MS/MS with this compound as the internal standard.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Gradient:
-
0-1 min: 36% B
-
1-5 min: 36-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-36% B
-
6.1-8 min: 36% B
-
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Paeonol: Q1 167.1 -> Q3 152.1
-
This compound: Q1 170.1 -> Q3 155.1
-
Visualizing the Workflow and Metabolic Pathway
To further illustrate the experimental process and the biological context of Paeonol, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for Paeonol quantification.
Caption: Metabolic pathway of Paeonol.
Conclusion
The use of this compound as an internal standard provides significant advantages over non-deuterated alternatives in the bioanalytical quantification of Paeonol. Its ability to accurately track and compensate for matrix effects and other sources of experimental variability leads to demonstrably superior accuracy, precision, and overall method robustness. For researchers, scientists, and drug development professionals requiring the highest quality data for pharmacokinetic, toxicokinetic, and other bioanalytical studies, the adoption of this compound is a critical step towards ensuring data integrity and regulatory compliance.
References
- 1. LC-MS determination and pharmacokinetic studies of paeonol in rat plasma after administration of different compatibility of Su-Xiao-Xin-Tong prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a Liquid Chromatography Mass Spectrometry Method for Simultaneous Measurement of 25(OH)D3, epi-25(OH)D3, 25(OH)D2, Vitamin A, α-Tocopherol, and γ-Tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
- 9. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Paeonol-d3: A Guide for Laboratory Professionals
For immediate release – Proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the safe disposal of Paeonol-d3, a deuterated derivative of Paeonol used in research and drug development. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Paeonol and its deuterated isotopologues are classified as hazardous materials. They are harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[1][2] Therefore, this compound must be handled with appropriate personal protective equipment (PPE) and disposed of as hazardous chemical waste.
Pre-Disposal Safety and Handling
Before beginning any disposal-related activities, ensure that all personnel are equipped with and properly using the necessary PPE. This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
This compound Disposal Protocol
Disposal of this compound, as with its parent compound, must be carried out in accordance with local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. The following is a general, procedural guide for the proper disposal of this compound.
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in chemical waste management.[3][4]
-
Solid Waste:
-
Place any solid this compound, contaminated personal protective equipment (e.g., gloves, weighing paper), and any other solid materials that have come into contact with the chemical into a dedicated, clearly labeled hazardous waste container.
-
Do not mix with other, incompatible chemical wastes.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and chemically compatible hazardous waste container.
-
Aqueous and organic solvent solutions should be segregated into their respective waste streams as per your institution's guidelines.
-
Never dispose of this compound solutions down the drain.[1][5]
-
Step 2: Waste Container Management
-
Labeling: All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific solvent(s) and their approximate concentrations if it is a liquid waste.
-
The date the waste was first added to the container.
-
-
Storage:
-
Keep waste containers securely closed except when adding waste.
-
Store containers in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure secondary containment is in place to prevent spills.
-
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[3]
-
Provide the waste manifest with a complete and accurate description of the waste contents.
Quantitative Data Summary
The following table summarizes the key hazard and identification information for Paeonol, which should be considered applicable to this compound for disposal purposes.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₀O₃ | [6] |
| CAS Number | 552-41-0 (Paeonol) | [6] |
| Molecular Weight | 166.17 g/mol | [6] |
| Appearance | Off-white crystalline solid | [1][7] |
| Oral LD50 (Mouse) | 490 mg/kg | [1] |
| Hazard Statements | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][2] |
Experimental Protocols
While this document focuses on disposal, it is important to note that the handling of this compound during experimental procedures directly impacts waste generation. To minimize waste, researchers should:
-
Order and use the minimum quantity of the chemical necessary for the experiment.
-
Prepare solutions in concentrations and volumes that are appropriate for the immediate experimental need to avoid excess.
-
Decontaminate glassware and equipment that have come into contact with this compound. The rinseate from this decontamination must be collected and disposed of as hazardous liquid waste.[5]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagrams illustrate the key decision-making process and the overall workflow.
Caption: this compound Waste Disposal Workflow.
Caption: Decision Pathway for this compound Waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 4. acewaste.com.au [acewaste.com.au]
- 5. vumc.org [vumc.org]
- 6. standards.chromadex.com [standards.chromadex.com]
- 7. Paeonol | C9H10O3 | CID 11092 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling Paeonol-d3
Essential Safety and Handling Guide for Paeonol-d3
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, which should be treated as a hazardous substance, the following personal protective equipment is mandatory.[1] This is based on safety data for Paeonol, as deuterated compounds share similar chemical properties.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Face Shield | Recommended in situations with a potential for splashing.[3] | |
| Hand Protection | Chemical-resistant Gloves | Wear two pairs of powder-free, disposable gloves.[4] The outer glove should be removed after each task. Change gloves regularly or immediately if torn, punctured, or contaminated.[4] |
| Body Protection | Protective Gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] |
| Coveralls | In case of potential for significant exposure, wear impervious clothing.[2] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or if irritation is experienced, a full-face respirator should be used.[2] Use only in a well-ventilated area.[2][5] |
Emergency First Aid Procedures
In the event of exposure to this compound, immediate action is critical. The following first aid measures should be taken:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[2][6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[6] Remove contaminated clothing and wash it before reuse.[2] If skin irritation occurs, seek medical attention.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6] Continue rinsing and consult a physician.[6]
-
If Swallowed: Do NOT induce vomiting.[7] Rinse the mouth with water.[2][5][6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[2]
Handling and Storage Protocols
Handling:
-
Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[1]
-
Ventilation: Use only in a well-ventilated area or outdoors.[2][5]
-
Hygiene: Wash hands thoroughly after handling.[1][5][6] Do not eat, drink, or smoke in the handling area.[5][6]
-
Dust and Aerosol Formation: Avoid the formation of dust and aerosols.[6]
Storage:
Spill and Disposal Procedures
Spill Management:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6]
-
Cleanup: Use personal protective equipment.[6] For solid spills, sweep up and shovel the material.[6] Avoid creating dust.[6] Place in a suitable, closed container for disposal.[6]
Waste Disposal:
-
Hazardous Waste: this compound and its containers should be treated as hazardous waste.[8]
-
Collection: Dispose of contents and container in accordance with local, regional, national, and international regulations.[2][5] All hazardous waste must be disposed of through an authorized waste collection program.[8]
-
Empty Containers: A container is considered "empty" after all waste has been removed by standard practice, with no more than 2.5 cm of residue remaining.[9] If the container held an acute hazardous waste, it must be triple-rinsed, and the rinsate collected as hazardous waste.[9]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. echemi.com [echemi.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. iwashimayakuhin.co.jp [iwashimayakuhin.co.jp]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

